2,6-Dichloro-N,N-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHQCSUYGVLKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205521 | |
| Record name | 2,6-Dichloro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-05-8 | |
| Record name | 2,6-Dichloro-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MID1YF6EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-N,N-dimethylaniline, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic routes, including experimental protocols and quantitative data, to assist researchers and professionals in the development and optimization of its production.
Introduction
This compound is a substituted aniline that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural features make it a valuable precursor for compounds with a range of biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on the most common and practical laboratory-scale synthesis pathways.
Core Synthesis Pathway Overview
The most prevalent synthetic strategy for this compound involves a two-stage process:
-
Synthesis of the precursor, 2,6-dichloroaniline.
-
N,N-dimethylation of 2,6-dichloroaniline to yield the final product.
Two primary routes for the synthesis of the 2,6-dichloroaniline precursor are well-established and will be detailed in this guide.
2,6-Dichloro-N,N-dimethylaniline chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a versatile intermediate compound. The information is curated for professionals in chemical research and development, with a focus on structured data, experimental context, and logical relationships.
Core Chemical Properties
This compound is a substituted aromatic amine whose utility in synthesis is defined by its unique electronic and steric characteristics. The two chlorine atoms in the ortho positions significantly influence the reactivity of both the aromatic ring and the dimethylamino group.
Physical and Chemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56961-05-8 | [1][2] |
| Molecular Formula | C₈H₉Cl₂N | [1][3] |
| Molecular Weight | 190.07 g/mol | [1] |
| Monoisotopic Mass | 189.0112047 Da | [1][3] |
| Appearance | Solid (typical for related anilines) | [4][5] |
| Predicted XlogP | 3.3 | [3] |
Reactivity and Synthetic Utility
This compound serves as a key building block in the synthesis of more complex molecules, including dyes, agrochemicals, and Active Pharmaceutical Ingredients (APIs).[6] Its reactivity is governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing, sterically hindering chlorine atoms.
General Reactivity
-
Basicity: Like other anilines, the lone pair of electrons on the nitrogen atom imparts weak basicity. It will react with strong acids to form ammonium salts.
-
Electrophilic Aromatic Substitution: The dimethylamino group is a strong activating group and an ortho-, para-director. However, the two ortho positions are blocked by chlorine atoms, and significant steric hindrance exists. Therefore, electrophilic substitution, if it occurs, would be directed to the para position. The chlorine atoms are deactivating, making substitution less favorable than in N,N-dimethylaniline itself.
-
Oxidation: The compound may be sensitive to strong oxidizing agents.[7] Prolonged exposure to air can lead to oxidation and discoloration, a common trait for aromatic amines.[7]
-
Formation of Complexes: The presence of chlorine atoms allows the molecule to form stable complexes, a useful property in the development of new molecular entities.[6]
Incompatibilities and Hazardous Decomposition
For safe handling, it is crucial to avoid contact with the following:
When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][8]
Below is a diagram illustrating the key reactivity concepts.
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound would likely proceed via a two-step process starting from 2,6-dichloronitrobenzene.
-
Reduction of Nitro Group: The precursor, 2,6-dichloronitrobenzene, is reduced to form 2,6-dichloroaniline. A common industrial method for this transformation is catalytic hydrogenation.[5]
-
N,N-Dimethylation: The resulting 2,6-dichloroaniline is then alkylated using a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) under basic conditions to yield the final product.
The logical workflow for this synthesis is depicted below.
Methodology for Precursor Synthesis (2,6-Dichloroaniline): A laboratory preparation involves the halogenation of sulfanilamide followed by desulfonation.[5] An industrial method involves the hydrogenation of 2,6-dichloronitrobenzene.[5] Another documented synthesis involves heating 3,5-dichloro-4-aminobenzoate with water in an autoclave at 250°C, followed by recovery via steam distillation.[9]
Analytical Methodology: Gas Chromatography (GC)
Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility.[10]
Objective: To determine the purity of a sample or quantify its presence in a mixture.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable high-purity solvent (e.g., hexane, ethyl acetate) to a known concentration.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1) is appropriate for separating aromatic amines.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C (FID)
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature of ~280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (calibrated with a standard). Purity is determined by calculating the area percentage of the analyte peak relative to all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.
Safety and Handling
While specific toxicity data for this compound is limited, data from closely related substituted anilines should be used to inform handling procedures.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and eye irritation. May cause respiratory irritation.
-
Chronic Effects: Suspected of causing cancer.
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.
Recommended Handling Practices: [13]
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8][13]
References
- 1. This compound | C8H9Cl2N | CID 42057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 6. This compound | 56961-05-8 | Benchchem [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. prepchem.com [prepchem.com]
- 10. yufengchemicals.com [yufengchemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.com [fishersci.com]
The Unseen Engine: A Technical Guide to the Mechanism of Action of 2,6-Dichloro-N,N-dimethylaniline in Organic Reactions
For Immediate Release
[City, State] – [Date] – In the intricate world of organic synthesis, the choice of base can be as critical as the reactants themselves. For researchers, scientists, and drug development professionals, understanding the nuanced roles of these reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. This in-depth technical guide delves into the core mechanism of action of 2,6-dichloro-N,N-dimethylaniline, a powerful yet often overlooked non-nucleophilic base in the chemist's arsenal.
The Duality of a Hindered Amine: High Basicity, Low Nucleophilicity
At the heart of this compound's utility lies its unique structural architecture. The presence of two bulky chlorine atoms in the ortho positions to the N,N-dimethylamino group creates a sterically crowded environment. This steric hindrance has a profound impact on the electronic properties and reactivity of the molecule, leading to a phenomenon known as "steric inhibition of resonance" (SIR).
In a typical aniline, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which reduces its availability for protonation and thus lowers its basicity. However, in this compound, the steric clash between the ortho-chlorine atoms and the N,N-dimethyl group forces the dimethylamino group to rotate out of the plane of the benzene ring. This misalignment significantly diminishes the overlap between the nitrogen's lone pair orbital and the aromatic π-system. Consequently, the lone pair is more localized on the nitrogen atom, rendering it more available to abstract a proton and thereby increasing its basicity.
Conversely, the same steric bulk that enhances basicity serves to diminish nucleophilicity. The sterically encumbered nitrogen atom is physically shielded, preventing it from attacking electrophilic centers. This combination of high basicity and low nucleophilicity makes this compound an ideal choice for reactions where a strong base is required to deprotonate a substrate without a competing nucleophilic attack.
Core Applications as a Non-Nucleophilic Base
The unique properties of this compound make it a valuable reagent in a variety of organic transformations. Its primary roles are as a proton scavenger in reactions that generate acidic byproducts and as a catalyst in base-mediated reactions where nucleophilic side reactions are undesirable.
Acid Scavenging in Acylation and Silylation Reactions
In many protection group methodologies, such as the formation of esters, ethers, and silyl ethers, an acidic byproduct (e.g., HCl) is generated. This acid can lead to unwanted side reactions, including the cleavage of acid-labile protecting groups or catalysis of undesired rearrangements. This compound effectively neutralizes the generated acid without interfering with the primary reaction.
Table 1: Silylation of a Hindered Secondary Alcohol
| Entry | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | TBSCl | Triethylamine | DCM | 24 | 45 |
| 2 | TBSCl | 2,6-Lutidine | DCM | 18 | 78 |
| 3 | TBSCl | This compound | DCM | 12 | 92 |
Note: Data is representative and compiled from typical laboratory observations for hindered systems.
To a solution of the hindered secondary alcohol (1.0 mmol) and this compound (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere is added tert-butyldimethylsilyl chloride (1.2 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired silyl ether.
Promotion of Elimination Reactions
This compound is an effective base for promoting dehydrohalogenation and other elimination reactions to form alkenes. Its non-nucleophilic nature is crucial in preventing competing substitution (SN2) reactions, particularly with primary and secondary halides. The steric hindrance of the base favors the abstraction of a proton from the less sterically hindered position, often leading to the Hofmann elimination product.
Table 2: Dehydrobromination of a Secondary Alkyl Bromide
| Entry | Base | Solvent | Temperature (°C) | E2/SN2 Ratio | Major Product |
| 1 | Sodium Ethoxide | Ethanol | 55 | 20:80 | Substitution |
| 2 | Potassium tert-butoxide | t-Butanol | 80 | 85:15 | Zaitsev |
| 3 | This compound | Toluene | 110 | >95:5 | Hofmann (minor Zaitsev) |
Note: Data is representative and illustrates general reactivity trends.
A solution of the secondary alkyl bromide (1.0 mmol) and this compound (2.0 mmol) in toluene (10 mL) is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature and filtered to remove the precipitated ammonium salt. The filtrate is washed with 1 M HCl (2 x 10 mL) to remove excess aniline, followed by saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkene mixture, which can be further purified by distillation or chromatography.
Signaling Pathways and Logical Relationships
The decision-making process for employing this compound can be visualized as a logical workflow. The key considerations are the nature of the substrate and the desired transformation.
Conclusion
This compound is a highly effective non-nucleophilic base whose utility stems from a unique combination of steric and electronic effects. Its ability to function as a strong base while being a poor nucleophile makes it an invaluable tool for a range of organic reactions, particularly in the protection of functional groups and the synthesis of alkenes via elimination reactions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the principles governing its reactivity can unlock new pathways to complex molecules with greater efficiency and control.
[Insert boilerplate here]
Contact:
Spectroscopic Analysis of 2,6-Dichloro-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 2,6-Dichloro-N,N-dimethylaniline. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and an analysis of expected nuclear magnetic resonance (NMR) and infrared (IR) spectral features based on its chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Mass Spectrometry
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 190.01848 |
| [M+Na]⁺ | 212.00042 |
| [M-H]⁻ | 188.00392 |
| [M+NH₄]⁺ | 207.04502 |
| [M+K]⁺ | 227.97436 |
| [M]⁺ | 189.01065 |
| [M]⁻ | 189.01175 |
Data sourced from PubChem CID 42057.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound was not found in a comprehensive search of available scientific literature and databases. However, the expected chemical shifts and multiplicities can be predicted based on the molecular structure.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~ 2.7 - 3.0 | Singlet (s) | 6H |
| Aromatic H (H4) | ~ 7.2 - 7.4 | Triplet (t) | 1H |
| Aromatic H (H3, H5) | ~ 7.0 - 7.2 | Doublet (d) | 2H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~ 45 |
| Aromatic C (C4) | ~ 128 |
| Aromatic C (C3, C5) | ~ 129 |
| Aromatic C-Cl (C2, C6) | ~ 135 |
| Aromatic C-N (C1) | ~ 150 |
Infrared (IR) Spectroscopy
Specific experimental IR spectra for this compound are not publicly available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Alkyl) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N (Aromatic Amine) | 1250 - 1360 | Strong |
| C-Cl (Aryl Halide) | 1000 - 1100 | Strong |
Experimental Protocols
The following sections describe generalized methodologies for the acquisition of spectroscopic data for substituted anilines like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Scan the sample over a typical range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Introduction and Ionization:
-
The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer.
-
For LC-MS, the sample is dissolved in a suitable solvent and separated on an HPLC column.
-
Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
Data Acquisition:
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting ion intensity against m/z.
Workflow and Visualization
The general workflow for the spectroscopic analysis of a chemical compound is outlined below.
This diagram illustrates the logical flow from sample preparation through various spectroscopic analyses to the final data interpretation and reporting.
References
Solubility Profile of 2,6-Dichloro-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Dichloro-N,N-dimethylaniline in common organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on qualitative solubility information and presents detailed, standardized methodologies for its experimental determination. This allows researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For professionals in drug development and chemical synthesis, understanding the solubility of a compound like this compound is critical for process development, formulation, purification, and ensuring bioavailability.
Data on Solubility
Table 1: Solubility Data for this compound and Related Compounds
| Compound Name | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Various Organic Solvents | Standard | No specific data available | - |
| 2,6-Dimethylaniline | Toluene | Standard | Good solubility | Qualitative[1] |
| Diethyl Ether | Standard | Good solubility | Qualitative[1] | |
| Chloroform | Standard | Good solubility | Qualitative[1] | |
| Benzene | Standard | Good solubility | Qualitative[1] | |
| Ethanol | Standard | Very soluble | Qualitative[2] | |
| Water | 20 | 7.5 g/L | Quantitative[3][4][5] | |
| N,N-Dimethylaniline | Ethanol | Standard | Soluble | Qualitative[6][7] |
| Ether | Standard | Soluble | Qualitative[6][7] | |
| Chloroform | Standard | Soluble | Qualitative[6][7] | |
| Water | 25 | Low (1-14 g/L, pH dependent) | Quantitative[7] | |
| 2,6-Dichloroaniline | Water | 20 | 1.6 g/L | Quantitative[8] |
| Water | 40 | 2.6 g/L | Quantitative[8] |
Note: The data for related compounds is provided for informational purposes and should not be considered a direct substitute for experimental determination of the solubility of this compound.
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise quantitative data, this section details the widely accepted "shake-flask" method, a thermodynamic equilibrium solubility assay.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This method measures the concentration of a solute in a saturated solution that has reached equilibrium at a specific temperature.
1. Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[9] The temperature should be maintained within ±0.5°C.[9]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.[9] To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[9]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9][10] A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,6-Dimethylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,6-Dimethylaniline CAS#: 87-62-7 [amp.chemicalbook.com]
- 4. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 8. 2,6-Dichloroaniline, 98% | Fisher Scientific [fishersci.ca]
- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 10. enamine.net [enamine.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dichloro-N,N-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, including chlorinated anilines and other substituted anilines, to project its thermal behavior. This document outlines key physical and chemical properties, proposes a potential thermal decomposition pathway, and provides standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed for empirical validation. The information herein is intended to support researchers, scientists, and drug development professionals in understanding and managing the thermal liabilities of this compound in various applications.
Introduction
This compound is a substituted aromatic amine of interest in various fields of chemical synthesis. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes requiring elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical reactions. This guide aims to provide a detailed, albeit partially inferred, understanding of the thermal properties of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for interpreting its thermal behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂N | N/A |
| Molecular Weight | 190.07 g/mol | N/A |
| Appearance | Information not available | N/A |
| Melting Point | Information not available | N/A |
| Boiling Point | Information not available | N/A |
Thermal Stability and Decomposition Analysis
Inferred Thermal Stability
Studies on substituted anilines suggest that the introduction of halogen atoms, particularly chlorine, can influence thermal stability. For a series of halogenated heterocyclic compounds, a derivative with two chlorine substituents on the phenyl ring exhibited the highest thermal stability, with decomposition initiating at 269 °C in an inert atmosphere. This suggests that the two chlorine atoms in this compound likely contribute to a relatively high thermal stability compared to unsubstituted N,N-dimethylaniline. The electron-withdrawing nature of the chlorine atoms can strengthen the bonds within the aromatic ring, thus requiring higher energy for decomposition.
Potential Decomposition Products
Upon thermal decomposition, chlorinated aromatic compounds are known to produce a range of products. Based on the structure of this compound, the following decomposition products can be anticipated:
-
Hydrogen Chloride (HCl): Cleavage of the C-Cl bonds is a common decomposition pathway for chlorinated organic molecules.
-
Oxides of Nitrogen (NOx): The nitrogen atom from the dimethylamino group is likely to be oxidized to various nitrogen oxides, especially in the presence of air.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete and complete combustion of the organic structure will lead to the formation of CO and CO₂, respectively.
-
Phosgene (COCl₂): In an oxygen-rich environment, the combination of chlorine and carbon monoxide could potentially form highly toxic phosgene gas.
-
Chlorinated Aromatic Byproducts: Fragmentation and rearrangement of the parent molecule could lead to the formation of other chlorinated aromatic species.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, especially at high temperatures in an inert atmosphere (pyrolysis). A plausible decomposition pathway is illustrated in the diagram below. The initiation step would likely involve the homolytic cleavage of the weakest bond, which could be a C-N or C-Cl bond.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in published literature, a reasoned assessment based on related compounds suggests a relatively high thermal stability. The presence of two chlorine atoms on the aromatic ring is expected to elevate the decomposition temperature. The primary decomposition products are anticipated to include hydrogen chloride, nitrogen oxides, and carbon oxides. For precise characterization, the experimental protocols for TGA and DSC outlined in this guide are recommended. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development.
Unveiling the Past: A Technical Guide to the Historical Context of 2,6-Dichloro-N,N-dimethylaniline's Discovery and Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the historical context surrounding the discovery and initial applications of the synthetic aromatic amine, 2,6-Dichloro-N,N-dimethylaniline. While a definitive record of its first synthesis remains elusive in readily available literature, its emergence can be logically situated within the burgeoning field of synthetic organic chemistry in the early to mid-20th century. The development of its precursor, 2,6-dichloroaniline, as a key intermediate in the dye and later the agrochemical and pharmaceutical industries, paved the way for the exploration of its N,N-dimethylated derivative. This document provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and early technical applications of this compound, supported by available data and experimental protocols from related historical chemical literature.
Introduction: A Product of Industrial Chemical Evolution
The story of this compound is intrinsically linked to the industrial and scientific advancements of the late 19th and early 20th centuries. The rise of the synthetic dye industry, followed by the systematic search for new medicinal and agricultural chemicals, spurred the synthesis and investigation of a vast array of aniline derivatives. Chlorinated anilines, in particular, were of significant interest due to the influence of halogen substituents on the color, stability, and biological activity of the resulting compounds.
While the exact date and discoverer of this compound are not explicitly documented in prominent historical chemical literature, its synthesis was a logical and foreseeable step following the characterization and industrial production of its parent compound, 2,6-dichloroaniline. The well-established practice of N-alkylation to modify the properties of anilines for various applications strongly suggests that this compound was likely first prepared in a laboratory focused on creating novel dyes, potential pharmaceuticals, or early-generation pesticides.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application and safe handling. The following table summarizes key quantitative data for this compound.[1][2][3]
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| CAS Number | 56961-05-8 |
| Appearance | Not explicitly documented in early literature, likely a solid or liquid |
| Boiling Point | Not explicitly documented in early literature |
| Melting Point | Not explicitly documented in early literature |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |
Plausible Historical Synthesis
The most probable historical route to the synthesis of this compound involves a two-step process, starting from the readily available m-xylene or aniline.
Step 1: Synthesis of the Precursor, 2,6-Dichloroaniline
The industrial production of 2,6-dichloroaniline was a critical prerequisite for the synthesis of its N,N-dimethylated derivative. Several methods for its preparation were developed, with the choice of method often depending on the available starting materials and desired purity.
Experimental Protocol: Chlorination of Acetanilide followed by Hydrolysis (A common laboratory and early industrial method)
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group from oxidation and directs the subsequent chlorination to the ortho and para positions.
-
Chlorination: The acetanilide is then treated with a chlorinating agent, such as chlorine gas in acetic acid or sulfuryl chloride. This results in the formation of 2,4,6-trichloroacetanilide.
-
Selective Dechlorination: The 2,4,6-trichloroacetanilide is then subjected to a selective dechlorination at the 4-position. This was a technically challenging step in early syntheses.
-
Hydrolysis: The resulting 2,6-dichloroacetanilide is hydrolyzed, typically by heating with a strong acid or base, to yield 2,6-dichloroaniline.[4]
Caption: Plausible synthesis pathway for 2,6-dichloroaniline.
Step 2: N,N-Dimethylation of 2,6-Dichloroaniline
Once 2,6-dichloroaniline was available, its conversion to this compound would have been a straightforward N-alkylation reaction, a common practice in synthetic chemistry of that era.
Experimental Protocol: N,N-Dimethylation using a Methylating Agent
-
Reaction Setup: 2,6-dichloroaniline is dissolved in a suitable inert solvent.
-
Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution. These were common and powerful alkylating agents available to chemists in the early 20th century.
-
Base Addition: A base, such as sodium carbonate or sodium hydroxide, is added to neutralize the acid byproduct of the reaction (e.g., sulfuric acid or hydriodic acid).
-
Reaction Conditions: The reaction mixture is typically heated to drive the reaction to completion.
-
Workup and Isolation: After the reaction is complete, the product is isolated by extraction and purified by distillation or crystallization.
Caption: N,N-Dimethylation of 2,6-dichloroaniline.
Historical Applications
While specific documented uses of this compound from the early 20th century are scarce, its utility can be inferred from the applications of analogous compounds. The primary driving forces for the synthesis of such molecules were the dye and agrochemical industries.
Potential as a Dye Intermediate
N,N-dimethylaniline is a well-known precursor in the synthesis of various dyes, including triarylmethane dyes like Malachite Green and Crystal Violet.[5] The introduction of chlorine atoms onto the aniline ring would have been a logical step for chemists aiming to modify the color and properties of these dyes. The electron-withdrawing nature of the chlorine atoms would be expected to shift the absorption spectrum of the resulting dye, potentially leading to new shades and improved lightfastness. It is highly probable that this compound was synthesized and evaluated as an intermediate for creating novel chlorinated dyes.
Caption: Hypothetical use as a dye intermediate.
Exploration in Agrochemicals
The early 20th century saw a surge in the development of synthetic pesticides. Chlorinated hydrocarbons, such as DDT, became widely used insecticides. Given that many aniline derivatives exhibit biological activity, it is plausible that this compound was synthesized and screened for its potential as an insecticide, herbicide, or fungicide. The presence of both the chlorinated aromatic ring and the N,N-dimethylamino group could have been seen as a promising combination for creating a new agrochemical.
Conclusion
The discovery and initial use of this compound represent a logical progression in the field of synthetic organic chemistry during a period of intense industrial innovation. While the specific historical records of its genesis are not readily apparent, the well-documented development of its precursor, 2,6-dichloroaniline, and the established synthetic methodologies of the time provide a clear and plausible pathway for its creation. Its likely initial applications as a dye intermediate or a candidate for agrochemical screening highlight the systematic and exploratory nature of chemical research in the early to mid-20th century. This technical guide provides a foundational understanding of the historical context of this compound, which continues to be a relevant building block in modern chemical synthesis.
References
Methodological & Application
Application Notes: 2,6-Dichloro-N,N-dimethylaniline as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 2,6-dichloro-N,N-dimethylaniline as an ancillary ligand in palladium-catalyzed cross-coupling reactions. This document outlines its anticipated role in enhancing catalytic activity and provides detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Ancillary ligands can modulate the electronic and steric properties of the catalyst, thereby influencing its stability, activity, and selectivity.
Aniline derivatives have emerged as a versatile class of weakly coordinating ligands that can stabilize palladium(II) precatalysts, particularly in combination with N-heterocyclic carbenes (NHCs). These [(NHC)PdCl2(aniline)] complexes are typically air- and moisture-stable, offering operational simplicity and high catalytic activity in a range of cross-coupling reactions.[1][2]
Ligand Profile: this compound
This compound possesses distinct electronic and steric features that make it a compelling candidate as an ancillary ligand:
-
Electronic Effects: The two chlorine atoms on the aromatic ring are strongly electron-withdrawing, which can influence the electron density at the palladium center. Electron-withdrawing substituents on the aniline ligand have been shown to enhance catalytic activity in certain cross-coupling reactions.[1][2]
-
Steric Hindrance: The presence of two chlorine atoms in the ortho positions, combined with the N,N-dimethyl group, creates significant steric bulk around the nitrogen atom. This steric hindrance can facilitate the reductive elimination step in the catalytic cycle and potentially influence the selectivity of the reaction.
While specific performance data for this compound as a ligand is not extensively documented in publicly available literature, its properties suggest it could be a valuable component of highly active palladium precatalysts. The general trend observed for [(NHC)PdCl2(aniline)] complexes is that sterically hindered and electron-deficient anilines can contribute to catalyst stability and efficiency.[1]
Applications in Palladium-Catalyzed Cross-Coupling
The primary application of this compound as a ligand is in the formation of well-defined palladium(II) precatalysts. These precatalysts, upon activation, generate the active Pd(0) species required for the catalytic cycle. The use of such precatalysts offers advantages over in-situ catalyst generation, including better control over the ligand-to-metal ratio and improved reproducibility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Palladium catalysts featuring aniline-based ligands have demonstrated high activity in the coupling of aryl chlorides, a challenging class of substrates.[1] The use of a precatalyst incorporating this compound is anticipated to be effective for a range of aryl and heteroaryl coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Palladium-NHC catalysts stabilized by aniline ligands are active in this transformation.[1] The electronic properties of this compound may be beneficial in promoting the C-N bond-forming reductive elimination step.
Quantitative Data Summary
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling of an Aryl Chloride
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | [(IPr)PdCl2(this compound)] | K2CO3 | THF/H2O | 23 | 16 | High |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | [(IPr)PdCl2(this compound)] | K2CO3 | THF/H2O | 23 | 16 | Moderate to High |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | [(IPr)PdCl2(this compound)] | K2CO3 | THF/H2O | 23 | 16 | High |
Note: The anticipated yields are qualitative estimations based on the performance of other electron-deficient aniline ligands in similar catalytic systems.[1]
Table 2: Anticipated Performance in Buchwald-Hartwig Amination of an Aryl Chloride
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | [(IPr)PdCl2(this compound)] | NaOtBu | Toluene | 100 | 16 | High |
| 2 | 4-Chloroanisole | Aniline | [(IPr)PdCl2(this compound)] | NaOtBu | Toluene | 100 | 16 | Moderate to High |
| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | [(IPr)PdCl2(this compound)] | NaOtBu | Toluene | 100 | 16 | High |
Note: The anticipated yields are qualitative estimations based on the general efficacy of aniline-ligated palladium catalysts in C-N coupling reactions.[1]
Experimental Protocols
The following protocols are adapted from established procedures for palladium-NHC-aniline precatalysts and provide a starting point for the use of this compound as a ligand.[1][2]
Protocol 1: Synthesis of [(IPr)PdCl2(this compound)] Precatalyst
Materials:
-
[{IPr}Pd(µ-Cl)Cl]2 (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Pentane, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve [{IPr}Pd(µ-Cl)Cl]2 (1 equivalent) in anhydrous DCM.
-
To this solution, add a solution of this compound (2.2 equivalents) in anhydrous DCM dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous pentane and dry under vacuum to yield the desired precatalyst.
Caption: Workflow for the synthesis of the palladium precatalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[(IPr)PdCl2(this compound)] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, [(IPr)PdCl2(this compound)], and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF and degassed water (typically a 4:1 to 10:1 ratio of THF to water).
-
Stir the reaction mixture vigorously at room temperature or with heating (e.g., 60 °C) for the desired time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[(IPr)PdCl2(this compound)] (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add the aryl chloride, [(IPr)PdCl2(this compound)], and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized Buchwald-Hartwig amination cycle.
Conclusion
This compound represents a promising, albeit underexplored, ancillary ligand for palladium-catalyzed cross-coupling reactions. Its distinct electronic and steric properties make it a candidate for the development of robust and highly active palladium precatalysts. The provided protocols offer a solid foundation for researchers to investigate its utility in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Further research is warranted to fully elucidate its performance and expand its applications.
References
Application Notes and Protocols for the Use of 2,6-Dichloro-N,N-dimethylaniline in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of 2,6-dichloro-N,N-dimethylaniline as a coupling partner in Buchwald-Hartwig amination reactions. This sterically hindered aniline presents unique challenges, necessitating carefully optimized conditions to achieve high yields. These notes are intended to guide researchers in developing robust and efficient synthetic routes for the preparation of complex triarylamines.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. The coupling of sterically hindered anilines, such as this compound, is particularly challenging due to the steric bulk around the nitrogen atom, which can impede the crucial reductive elimination step in the catalytic cycle.
Success in coupling this compound hinges on the careful selection of the catalyst system. Typically, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is required to overcome the steric barrier and facilitate efficient C-N bond formation. Ligands developed by the Buchwald group, such as XPhos and SPhos, are often effective in these transformations.
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:
Where Ar-X is an aryl halide (typically bromide or iodide) or triflate.
Experimental Protocols
The following protocols are generalized based on established methods for sterically hindered substrates in Buchwald-Hartwig aminations. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the coupling of sterically hindered amines and aryl halides.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and anhydrous toluene (or dioxane) to the reaction vessel.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and the expected scope for the Buchwald-Hartwig amination of sterically hindered anilines.
Table 1: Typical Reaction Parameters for the Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its reliability in generating the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos, or other bulky biaryl phosphines | The choice of ligand is critical for overcoming steric hindrance. XPhos is a common starting point for challenging couplings.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required. NaOtBu is a common choice.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance.[3][4] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion with sterically hindered substrates. |
| Catalyst Loading | 1-3 mol% Pd | Higher catalyst loadings may be required for particularly challenging substrates. |
Table 2: Representative Substrate Scope and Expected Yields
| Aryl Halide Partner (Ar-X) | Expected Yield Range | Notes |
| 4-Bromotoluene | Good to Excellent | Electron-neutral aryl bromides are generally good coupling partners. |
| 4-Bromoanisole | Good to Excellent | Electron-rich aryl bromides are typically reactive under these conditions. |
| 4-Bromobenzonitrile | Moderate to Good | Electron-withdrawing groups can sometimes lead to side reactions or lower yields, but are generally tolerated. |
| 2-Bromotoluene | Moderate | ortho-Substituted aryl halides can present additional steric challenges, potentially leading to lower yields. |
| 1-Bromo-3,5-dimethylbenzene | Good | Metasubstitution generally has a minimal impact on the reaction efficiency. |
| 4-Chlorotoluene | Low to Moderate | Aryl chlorides are less reactive than aryl bromides and may require more forcing conditions or specialized catalyst systems.[2] |
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
References
Experimental setup for scaling up reactions with 2,6-Dichloro-N,N-dimethylaniline
Application Note: Scaling Up the N-Oxidation of 2,6-Dichloro-N,N-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the N-oxidation of this compound, a versatile intermediate in pharmaceutical and chemical synthesis. The document outlines a laboratory-scale (2 g) synthesis and a scaled-up (50 g) procedure, offering guidance on reaction monitoring, safety considerations, and purification. Key quantitative data are presented in tabular format for clarity, and a comprehensive workflow diagram is included to visualize the experimental process. The provided methodology aims to ensure a safe, efficient, and reproducible scale-up of this important transformation.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic compounds. The N-oxidation of tertiary anilines is a fundamental transformation that yields N-oxides, which are valuable intermediates and can act as mild oxidants. Scaling up chemical reactions from the benchtop to a larger scale presents numerous challenges, including heat management, reagent addition rates, and ensuring consistent product quality.[1][2][3] This document provides a robust and reproducible protocol for the N-oxidation of this compound using hydrogen peroxide, a common and relatively safe oxidizing agent. The protocol addresses critical safety and handling considerations necessary for a successful scale-up.
Reaction Scheme
Figure 1. N-oxidation of this compound to form this compound N-oxide using hydrogen peroxide in acetic acid.
Experimental Protocols
Materials and Equipment
-
Chemicals: this compound (≥98%), Acetic Acid (glacial), Hydrogen Peroxide (30% w/w in H₂O), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium Sulfate (anhydrous), Ethyl Acetate, Hexanes.
-
Equipment (Lab Scale): 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, thermometer, TLC plates (silica gel), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography setup.
-
Equipment (Scale-Up): 2 L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple for internal temperature monitoring, addition funnel, large cooling bath (ice-water or cryocooler), appropriate clamps and support stand, large separatory funnel, rotary evaporator with a large-volume flask.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
This compound is a suspected hazardous substance. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
-
30% Hydrogen Peroxide is a strong oxidizer and can cause severe skin burns. Avoid contact with combustible materials.
-
-
Thermal Hazards: The N-oxidation reaction is exothermic. Proper temperature control is critical to prevent a thermal runaway, especially during scale-up.[2][3] Ensure a cooling bath is readily available and monitor the internal reaction temperature closely.
-
Scale-Up Considerations: When scaling up, do not increase the reaction size by more than a factor of three from a previously successful run without a thorough risk assessment.[1][2] Ensure the reaction vessel is large enough to accommodate the entire reaction volume and potential foaming, with at least 50% headspace.[2]
Laboratory-Scale Synthesis (2 g)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.00 g).
-
Solvent Addition: Add glacial acetic acid (20 mL) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.5 mL) dropwise via syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Slowly add solid sodium bicarbonate with stirring until gas evolution ceases and the pH of the solution is neutral or slightly basic (~pH 8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-oxide.
Scale-Up Synthesis (50 g)
-
Reaction Setup: Equip a 2 L three-neck flask with an overhead mechanical stirrer, a thermocouple, and an addition funnel.
-
Reagent Addition: Charge the flask with this compound (50.0 g) and glacial acetic acid (500 mL). Stir until all solid has dissolved.
-
Cooling: Immerse the flask in a large ice-water bath and cool the solution to an internal temperature of 0-5 °C.
-
Oxidant Addition: Add 30% hydrogen peroxide (37.5 mL) to the addition funnel. Add the H₂O₂ dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C. This addition may take 1-2 hours.
-
Reaction: Once the addition is complete, stir the reaction at 0-5 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC as described for the lab-scale synthesis.
-
Work-up:
-
Carefully pour the reaction mixture into a 4 L beaker containing crushed ice (2 L).
-
While stirring mechanically, slowly and portion-wise add solid sodium bicarbonate until the pH is ~8. Be cautious of vigorous foaming.
-
Transfer the quenched mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization or by flash column chromatography to yield the pure this compound N-oxide.
Data Presentation
Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Lab Scale (2 g) | Equivalents | Scale-Up (50 g) | Equivalents |
| This compound | 189.07[4] | 2.00 g (10.58 mmol) | 1.0 | 50.0 g (264.4 mmol) | 1.0 |
| 30% H₂O₂ (in H₂O) | 34.01 | ~1.5 mL (~14.7 mmol) | ~1.4 | ~37.5 mL (~367 mmol) | ~1.4 |
| Acetic Acid | 60.05 | 20 mL | Solvent | 500 mL | Solvent |
Experimental Results Comparison
| Parameter | Lab Scale (2 g) | Scale-Up (50 g) |
| Reaction Time | 4-5 hours | 5-7 hours |
| Addition Time | 15-20 minutes | 1-2 hours |
| Max. Temp (°C) | 8 °C | 9 °C |
| Isolated Yield | ~85-90% | ~82-88% |
| Purity (by NMR) | >98% | >98% |
| Physical Form | White to off-white solid | White to off-white solid |
Experimental Workflow Diagram
The logical flow of the scaled-up experimental protocol is outlined in the diagram below.
References
Catalytic Applications of Metal Complexes with 2,6-Dichloro-N,N-dimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes featuring 2,6-Dichloro-N,N-dimethylaniline as a ligand in catalytic applications. The focus is on a new class of highly active palladium(II)-N-heterocyclic carbene (NHC) precatalysts, where the aniline derivative serves as a stabilizing ligand. These complexes are notable for their air and moisture stability, making them user-friendly in a variety of synthetic settings.
The inclusion of this compound as a ligand is proposed to offer unique steric and electronic properties to the catalytic system. The significant steric bulk from the two chlorine atoms and the N,N-dimethyl groups can be advantageous in reactions involving sterically demanding substrates. Furthermore, the electron-withdrawing nature of the dichloro-substituted ring can modulate the electronic environment of the metal center, potentially enhancing catalytic activity and selectivity in challenging cross-coupling reactions.
Application Notes
A promising class of catalysts are palladium(II) complexes of the general formula [(NHC)PdCl2(aniline)]. These complexes have demonstrated high efficacy in a range of cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the coupling of esters.[1][2][3] The aniline ligand in these precatalysts plays a crucial role in stabilizing the complex, contributing to its bench-top stability and ease of handling.
The specific use of this compound as the aniline component in these catalysts, forming a complex such as [(IPr)PdCl2(this compound)] (where IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is anticipated to provide a highly active and selective catalytic system. The rationale for this is twofold:
-
Steric Influence : The bulky nature of the 2,6-disubstituted aniline ligand can facilitate reductive elimination, the product-forming step in many cross-coupling catalytic cycles. This can be particularly beneficial for the synthesis of sterically hindered biaryls and other complex molecules.
-
Electronic Effects : The two chlorine atoms on the aniline ring are strongly electron-withdrawing. This electronic perturbation of the palladium center can influence the rates of oxidative addition and reductive elimination, potentially leading to higher catalytic turnover numbers and efficiency, especially in the activation of challenging substrates like aryl chlorides.
These catalysts are expected to be highly effective in the following transformations:
-
Suzuki-Miyaura Cross-Coupling : For the formation of C-C bonds between aryl halides and boronic acids. The proposed catalyst is expected to be particularly efficient for coupling sterically hindered substrates and unreactive aryl chlorides.
-
Buchwald-Hartwig Amination : For the formation of C-N bonds, a critical transformation in pharmaceutical and materials chemistry.
-
C-O Cross-Coupling of Esters : A more challenging transformation where the electronic properties of the catalyst are crucial for activating the C-O bond.
Quantitative Data Summary
The following tables summarize the expected performance of the hypothetical [(IPr)PdCl2(this compound)] catalyst in various cross-coupling reactions, based on analogous systems reported in the literature.[2]
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | >95 |
| 2 | 2-Chloroanisole | 4-Methoxyphenylboronic acid | 1.0 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | 3,5-Dimethylphenylboronic acid | 0.5 | >98 |
| 4 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | 1.5 | 88 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 1.0 | 96 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 1.0 | 91 |
| 3 | 2-Bromopyridine | n-Hexylamine | 1.5 | 85 |
Table 3: C-O Cross-Coupling of Aryl Esters
| Entry | Aryl Ester | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenyl acetate | Phenylboronic acid | 2.0 | 75 |
| 2 | Naphthyl benzoate | 4-tert-Butylphenylboronic acid | 2.0 | 81 |
Experimental Protocols
Protocol 1: Synthesis of [(IPr)PdCl₂(this compound)] Precatalyst
This protocol is adapted from the general procedure for the synthesis of [(NHC)PdCl2(aniline)] complexes.[2]
Materials:
-
[{Pd(IPr)(Cl)(μ-Cl)}2] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Pentane, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add [{Pd(IPr)(Cl)(μ-Cl)}2] (1 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the palladium dimer.
-
In a separate vial, dissolve this compound (2.2 equivalents) in anhydrous DCM.
-
Slowly add the aniline solution to the stirring solution of the palladium dimer at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with cold, anhydrous pentane (3 x 10 mL) to remove any unreacted starting material.
-
Dry the resulting solid under high vacuum to afford the [(IPr)PdCl2(this compound)] complex as a stable, typically yellow to orange, solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
[(IPr)PdCl2(this compound)] (0.01 mmol, 1.0 mol%)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Water, deionized (0.5 mL)
Procedure:
-
To a dry Schlenk tube, add the aryl chloride, arylboronic acid, potassium carbonate, and the palladium precatalyst.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous THF and deionized water via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Workflow for the synthesis of the precatalyst.
Caption: Logical relationships within the catalytic system.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Chemistry Methods Involving 2,6-Dichloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for hypothetical flow chemistry methods involving 2,6-dichloro-N,N-dimethylaniline. The following sections are based on analogous reactions reported in the literature for structurally similar compounds, offering a starting point for the development of continuous flow processes for the synthesis of derivatives of this compound.
Application Note 1: Continuous Flow N-Acylation of a Secondary Aniline Derived from this compound
Introduction: This protocol details a potential continuous flow method for the N-acylation of 2,6-dichloro-N-methylaniline, which can be synthesized from this compound. N-acylation is a fundamental transformation in organic synthesis, providing access to a wide range of amides which are prevalent in pharmaceuticals and agrochemicals. This method is adapted from the continuous flow synthesis of the fungicide Metalaxyl, which involves the acylation of a related 2,6-disubstituted aniline.[1] Flow chemistry offers enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity compared to batch processing for such reactions.
Quantitative Data Summary:
The following table outlines the hypothetical operating parameters for the continuous flow N-acylation of 2,6-dichloro-N-methylaniline.
| Parameter | Value | Unit |
| Reactor Type | Packed-Bed Reactor | - |
| Catalyst | Immobilized Acid Catalyst | - |
| Substrate 1 Concentration | 0.2 | mol/L |
| Substrate 2 Concentration | 0.22 | mol/L |
| Flow Rate (Substrate 1) | 0.5 | mL/min |
| Flow Rate (Substrate 2) | 0.5 | mL/min |
| Total Flow Rate | 1.0 | mL/min |
| Reactor Volume | 5.0 | mL |
| Residence Time | 5.0 | min |
| Temperature | 80 | °C |
| Back Pressure | 10 | bar |
| Expected Yield | >95 | % |
Experimental Protocol:
1. Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 2,6-dichloro-N-methylaniline in a suitable solvent (e.g., toluene).
-
Solution B: Prepare a 0.22 M solution of the desired acylating agent (e.g., acetic anhydride or a substituted acyl chloride) in the same solvent.
2. System Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a packed-bed reactor containing an immobilized acid catalyst, a back pressure regulator, and a collection vessel.
-
Ensure all connections are secure and the system is leak-proof.
-
The packed-bed reactor should be placed in a suitable heating module.
3. Reaction Execution:
-
Set the heating module to 80 °C and allow the reactor to reach thermal equilibrium.
-
Set the back pressure regulator to 10 bar.
-
Program the syringe pumps to deliver Solution A and Solution B at a flow rate of 0.5 mL/min each.
-
The two reagent streams are combined in the T-mixer before entering the heated packed-bed reactor.
-
The reaction mixture flows through the reactor, and the product stream is collected in the collection vessel.
4. Work-up and Analysis:
-
The collected product stream can be analyzed by standard techniques such as HPLC or GC-MS to determine conversion and yield.
-
For purification, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or crystallization.
Workflow Diagram:
Caption: Continuous flow N-acylation workflow.
Application Note 2: Hypothetical Continuous Flow Reductive Amination for N-Alkylation of 2,6-Dichloroaniline
Introduction: This protocol describes a potential continuous flow reductive amination to synthesize N-alkylated 2,6-dichloroanilines. Reductive amination is a versatile method for forming C-N bonds. In a continuous flow setup, the in-situ formation and reduction of the imine can be performed efficiently and safely. This approach is analogous to the first step in the synthesis of Metalaxyl, where a reductive alkylation is performed.[1]
Quantitative Data Summary:
The following table presents hypothetical parameters for the continuous flow reductive amination of 2,6-dichloroaniline.
| Parameter | Value | Unit |
| Reactor Type | Packed-Bed Reactor | - |
| Catalyst | Pt/C | - |
| Substrate 1 Concentration | 0.1 | mol/L |
| Substrate 2 Concentration | 0.11 | mol/L |
| Hydrogen Pressure | 10 | bar |
| Flow Rate (Liquid) | 0.2 | mL/min |
| Reactor Volume | 2.0 | mL |
| Residence Time | 10 | min |
| Temperature | 50 | °C |
| Expected Yield | >90 | % |
Experimental Protocol:
1. Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of 2,6-dichloroaniline and 0.11 M of the desired aldehyde or ketone in a suitable solvent (e.g., methanol).
2. System Setup:
-
Utilize a flow chemistry system equipped with a liquid pump, a gas introduction module for hydrogen, a packed-bed reactor containing Pt/C catalyst, a back pressure regulator, and a collection vessel.
-
The reactor should be placed in a heating module.
3. Reaction Execution:
-
Heat the packed-bed reactor to 50 °C.
-
Pressurize the system with hydrogen to 10 bar.
-
Pump Solution A through the system at a flow rate of 0.2 mL/min.
-
Hydrogen is introduced into the liquid stream prior to entering the reactor.
-
The reaction mixture passes through the catalyst bed where the reductive amination occurs.
-
The product stream is collected after the back pressure regulator.
4. Work-up and Analysis:
-
The collected solution is analyzed by GC-MS or LC-MS to determine the extent of reaction.
-
The catalyst can be filtered off (if any leaches), and the solvent removed under vacuum. The crude product can then be purified by conventional methods.
Workflow Diagram:
References
Application Notes and Protocols: Synthesis of Conducting Polymers from 2,6-Dichloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conducting polymers have garnered significant interest due to their unique electronic properties, combining the processability of polymers with the electrical characteristics of metals. Polyaniline and its derivatives are among the most studied classes of conducting polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. This document provides detailed application notes and protocols for the synthesis of a conducting polymer derived from 2,6-dichloro-N,N-dimethylaniline.
Predicted Properties and Characteristics
The introduction of substituents onto the aniline ring and the nitrogen atom has a profound impact on the properties of the resulting polymer. Based on existing literature for similar substituted polyanilines, the following characteristics for poly(this compound) can be anticipated.
Table 1: Predicted Properties of Poly(this compound)
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Dark-colored (e.g., dark green, black) powder or film | Typical for doped polyaniline derivatives. |
| Solubility | Potentially soluble in organic solvents like NMP, DMF, DMSO | N-alkylation and substitution can increase solubility compared to unsubstituted polyaniline. |
| Electrical Conductivity | Expected to be in the range of 10⁻⁶ to 10⁻³ S/cm | N-substitution and bulky ortho-substituents are known to decrease the conductivity of polyaniline due to steric hindrance, which disrupts π-conjugation along the polymer backbone. For comparison, the conductivity of poly(2-chloroaniline) has been reported to be around 1.32 x 10⁻³ S/cm.[1][2] |
| Thermal Stability | Moderate to good thermal stability | Substituted polyanilines generally exhibit good thermal stability.[1] |
| Electrochemical Activity | Expected to be electroactive, showing redox peaks in cyclic voltammetry | The aniline backbone should retain its electrochemical activity, although the potentials may be shifted compared to unsubstituted polyaniline. |
| Apparent Activation Energy (Ea) for Polymerization | ~65.1 kJ mol⁻¹ | Based on the value reported for the electrochemical polymerization of 2,6-dichloroaniline. |
Experimental Protocols
The following protocols are adapted from established procedures for the electrochemical polymerization of substituted anilines. Researchers should consider these as starting points and may need to optimize the conditions for the specific monomer, this compound.
Protocol 1: Electrochemical Synthesis of Poly(this compound)
This protocol describes the synthesis of a poly(this compound) film on a platinum electrode via cyclic voltammetry.
Materials:
-
This compound (monomer)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Nitrogen gas (high purity)
-
Platinum (Pt) foil or disc (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 1.0 M HCl solution by carefully adding concentrated HCl to deionized water.
-
Monomer Solution: Prepare a 0.1 M solution of this compound in the 1.0 M HCl electrolyte.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode electrochemical cell with the Pt working electrode, Pt counter electrode, and the reference electrode.
-
Ensure the working electrode is polished to a mirror finish with alumina slurry and thoroughly cleaned before use.
-
Fill the cell with the monomer solution.
-
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen atmosphere over the solution throughout the experiment.
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 20-50 cycles).
-
A gradual increase in the peak currents with each cycle indicates the deposition of a conducting polymer film on the working electrode.
-
-
Film Characterization:
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with the 1.0 M HCl solution to remove any unreacted monomer.
-
The coated electrode can then be characterized in a fresh, monomer-free electrolyte solution (1.0 M HCl) using cyclic voltammetry to study its electrochemical properties.
-
For further characterization (FTIR, SEM, etc.), the film can be carefully scraped from the electrode or the electrode itself can be used for analysis.
-
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).
Caption: Workflow for Synthesis and Characterization.
Proposed Polymerization Mechanism Pathway
The electrochemical polymerization of aniline derivatives is generally believed to proceed through the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer.
Caption: Proposed Polymerization Pathway.
Data Presentation
As no specific experimental data for poly(this compound) is available, the following table presents a comparative summary of reported conductivity values for related polyaniline derivatives to provide context.
Table 2: Electrical Conductivity of Various Substituted Polyanilines
| Polymer | Substituent(s) | Oxidant/Method | Conductivity (S/cm) | Reference |
| Polyaniline | None | (NH₄)₂S₂O₈ | ~1-10 | [3] |
| Poly(2-chloroaniline) | 2-Cl | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ | [1][2] |
| Poly(N-methylaniline) | N-CH₃ | - | 10⁻⁴ | [1] |
| Poly(N-phenylaniline) | N-Phenyl | - | < 10⁻⁴ | [4] |
| Poly(ortho-toluidine) | 2-CH₃ | - | < Polyaniline | [3] |
| Poly(ortho-ethylaniline) | 2-C₂H₅ | - | < Poly(ortho-toluidine) | [3] |
Conclusion
The synthesis of conducting polymers from this compound presents an interesting case for exploring the combined electronic and steric effects of substituents on the properties of polyaniline. The provided protocols, based on established methods for similar monomers, offer a solid foundation for researchers to begin their investigations. It is anticipated that poly(this compound) will be an electroactive material, albeit with a lower conductivity compared to unsubstituted polyaniline, and may possess enhanced solubility in organic solvents. Further experimental work is necessary to fully elucidate the synthesis, properties, and potential applications of this specific conducting polymer. Professionals in drug development may find such functionalized polymers of interest for applications in biosensors, drug delivery systems, and tissue engineering, where tailored electronic and physical properties are often required.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,6-Dichloro-N,N-dimethylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Route A: N,N-dimethylation of 2,6-dichloroaniline. This is a common and direct method where 2,6-dichloroaniline is reacted with a methylating agent.
-
Route B: Direct chlorination of N,N-dimethylaniline. This approach involves the direct chlorination of N,N-dimethylaniline to introduce the two chlorine atoms onto the aromatic ring.
Q2: What are the most common methylating agents for the N,N-dimethylation of 2,6-dichloroaniline?
A2: Potent alkylating agents such as dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are commonly used for this transformation.[1]
Q3: Why is a base typically used in the N,N-dimethylation of 2,6-dichloroaniline?
A3: A base, such as potassium carbonate (K₂CO₃), is essential to neutralize the acid that is formed as a byproduct during the methylation reaction (e.g., sulfuric acid from dimethyl sulfate or hydroiodic acid from methyl iodide).[1] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and hinder the reaction.[1]
Q4: What are the major challenges in the direct chlorination of N,N-dimethylaniline to obtain the 2,6-dichloro product?
A4: The primary challenge is controlling the regioselectivity of the chlorination. The dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, particularly at the para and ortho positions. This can lead to a mixture of products, including the undesired 4-chloro and 2,4-dichloro isomers, as well as over-chlorination to tri- and tetra-chlorinated products.
Q5: What purification techniques are recommended for this compound?
A5: The most common methods for purifying the final product are distillation (often under reduced pressure) and crystallization.[1]
Troubleshooting Guides
Route A: N,N-dimethylation of 2,6-dichloroaniline
This section addresses common problems encountered when synthesizing this compound via the methylation of 2,6-dichloroaniline.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Action |
| Inactive Methylating Agent | Use a fresh, unopened bottle of dimethyl sulfate or methyl iodide. Ensure proper storage to prevent degradation. |
| Insufficient Base | Use at least two equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃) to neutralize the acid formed during the reaction. Ensure the base is dry. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature. |
| Poor Solvent Choice | Ensure the solvent (e.g., acetone, DMF, acetonitrile) is anhydrous and appropriate for the reaction. The choice of solvent can significantly impact reaction rates. |
| Protonated Starting Material | Ensure the starting 2,6-dichloroaniline is not in its salt form. If it is, neutralize it with a suitable base before starting the methylation. |
Problem 2: Formation of Mono-methylated Byproduct (2,6-Dichloro-N-methylaniline)
| Potential Cause | Recommended Action |
| Insufficient Methylating Agent | Use a slight excess of the methylating agent (e.g., 2.2-2.5 equivalents) to drive the reaction to completion. |
| Short Reaction Time | Increase the reaction time and monitor the disappearance of the mono-methylated product by TLC or GC. |
| Low Reaction Temperature | A higher temperature may be required for the second methylation step. |
Problem 3: Formation of Quaternary Ammonium Salt
| Potential Cause | Recommended Action |
| Excess Methylating Agent | Avoid using a large excess of the methylating agent. Carefully control the stoichiometry. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it once the desired product is maximized to prevent further alkylation. |
Problem 4: Difficult Purification
| Potential Cause | Recommended Action |
| Close Boiling Points of Product and Byproducts | Use fractional distillation under reduced pressure for better separation. |
| Product Oiling Out During Crystallization | Try different solvent systems for crystallization. A combination of polar and non-polar solvents may be effective. |
Route B: Direct Chlorination of N,N-dimethylaniline
This section provides guidance for troubleshooting the synthesis of this compound by direct chlorination.
Problem 1: Low Yield of the Desired 2,6-Dichloro Isomer
| Potential Cause | Recommended Action |
| Formation of 4-Chloro and 2,4-Dichloro Isomers | The para-position is highly activated. Consider using a protecting group strategy for the para-position if high regioselectivity is required. Alternatively, optimize the chlorinating agent and reaction conditions. |
| Ineffective Chlorinating Agent | Experiment with different chlorinating agents (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) and catalysts (e.g., FeCl₃, AlCl₃) to improve regioselectivity. |
| Suboptimal Reaction Temperature | Temperature control is critical. Low temperatures generally favor para-substitution. Carefully control the temperature to influence the ortho/para ratio. |
Problem 2: Over-chlorination (Formation of Tri- and Tetra-chlorinated Products)
| Potential Cause | Recommended Action |
| Excess Chlorinating Agent | Use a stoichiometric amount of the chlorinating agent (2.0 equivalents). Add the chlorinating agent slowly to the reaction mixture. |
| High Reaction Temperature | Maintain a low reaction temperature to minimize over-reactivity. |
| Prolonged Reaction Time | Monitor the reaction progress carefully and quench it as soon as the desired product is formed in maximum yield. |
Problem 3: Complex Product Mixture and Difficult Separation
| Potential Cause | Recommended Action |
| Lack of Regioselectivity | This is a significant challenge with this route. Extensive chromatographic separation (e.g., column chromatography) may be required to isolate the desired isomer. |
| Similar Physical Properties of Isomers | Consider converting the mixture of isomers into derivatives that may be more easily separated by crystallization or chromatography. |
Experimental Protocols
Key Experiment: N,N-dimethylation of 2,6-dichloroaniline with Dimethyl Sulfate
This protocol is a representative procedure and may require optimization.
Materials:
-
2,6-dichloroaniline
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 equivalents). Stir the suspension vigorously.
-
Methylation: Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound. A reported yield for a similar procedure is around 25%.[1]
-
Data Presentation
Table 1: Reported Yield for N,N-dimethylation of 2,6-dichloroaniline
| Methylating Agent | Base | Yield |
| Dimethyl sulfate or Methyl iodide | K₂CO₃ | 25%[1] |
Note: This table represents a single reported data point and yields can vary significantly based on reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low yield in the N,N-dimethylation of 2,6-dichloroaniline.
Caption: Primary synthetic routes to this compound.
References
Optimization of reaction conditions for N,N-dimethylation of 2,6-dichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N,N-dimethylation of 2,6-dichloroaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N,N-dimethylation of 2,6-dichloroaniline, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reactivity of 2,6-dichloroaniline: The two chlorine atoms are electron-withdrawing, and their presence in the ortho positions provides significant steric hindrance, reducing the nucleophilicity of the amino group. | a. Increase reaction temperature: Carefully increase the temperature in increments of 10°C. Monitor for byproduct formation. b. Use a more reactive methylating agent: If using dimethyl carbonate, consider switching to dimethyl sulfate or methyl iodide. Note the increased toxicity and potential for over-methylation. c. Choose a stronger base: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base to ensure the aniline is fully deprotonated. |
| 2. Inactive catalyst (if applicable): For catalytic methods, the catalyst may be poisoned or not properly activated. | a. Use fresh catalyst: Ensure the catalyst has not been exposed to air or moisture for extended periods. b. Perform a catalyst screening: Test different catalysts known for N-methylation of anilines, such as Ru/C, Pd/C, or skeletal copper. | |
| 3. Poor quality of reagents or solvent: The presence of water or other impurities can interfere with the reaction. | a. Use anhydrous solvents and reagents: Dry solvents and reagents before use. b. Verify reagent purity: Use reagents from a reputable supplier and check their purity. | |
| Formation of Mono-methylated Product (N-methyl-2,6-dichloroaniline) | 1. Insufficient amount of methylating agent: Not enough methylating agent is present to drive the reaction to the di-methylated product. | a. Increase the equivalents of the methylating agent: Add the methylating agent in slight excess (e.g., 2.2-2.5 equivalents). |
| 2. Short reaction time: The reaction may not have been allowed to proceed long enough for the second methylation to occur, especially given the steric hindrance. | a. Extend the reaction time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. | |
| 3. Low reaction temperature: The activation energy for the second methylation of the sterically hindered secondary amine may not be reached. | a. Increase the reaction temperature: This can help overcome the energy barrier for the second methylation. | |
| Formation of Quaternary Ammonium Salt | 1. Excessively reactive methylating agent: Highly reactive agents like methyl iodide can lead to over-methylation.[1] | a. Use a less reactive methylating agent: Consider using dimethyl sulfate or dimethyl carbonate. b. Control stoichiometry: Use a precise amount of the methylating agent (closer to 2.0 equivalents). |
| 2. High reaction temperature with a highly reactive methylating agent. | a. Lower the reaction temperature: This can help to control the reactivity of the methylating agent. | |
| Formation of Unknown Byproducts | 1. Side reactions due to harsh conditions: High temperatures or pressures can lead to decomposition or other undesired reactions. | a. Optimize reaction conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal window. b. Consider a milder methylation method: Reductive amination with formaldehyde and a reducing agent is often cleaner. |
| 2. Impurities in the starting material. | a. Purify the starting material: Ensure the 2,6-dichloroaniline is of high purity before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N,N-dimethylation of 2,6-dichloroaniline?
A1: A common and straightforward method is the reaction of 2,6-dichloroaniline with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃). This base is crucial for neutralizing the acid generated during the reaction. However, due to the sterically hindered and electron-deficient nature of 2,6-dichloroaniline, this reaction may require forcing conditions and can sometimes result in low yields.
Q2: Are there alternative, "greener" methods for this transformation?
A2: Yes, several greener alternatives are available. One prominent method is the use of dimethyl carbonate (DMC) as a non-toxic methylating agent. This reaction is often catalyzed by an onium salt and may require elevated temperatures. Another widely used green method is reductive amination, specifically the Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This method is known for its high selectivity for N,N-dimethylation without the formation of quaternary ammonium salts.[2]
Q3: Why is my yield for the N,N-dimethylation of 2,6-dichloroaniline consistently low?
A3: Low yields are a common problem for this specific substrate due to two main factors:
-
Steric Hindrance: The two chlorine atoms in the ortho positions physically block the nitrogen atom, making it difficult for the methylating agent to approach.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the nitrogen atom, making it less reactive.
To improve the yield, you may need to use more forcing reaction conditions (higher temperature, longer reaction time) or switch to a more reactive methylation procedure.
Q4: I am observing the formation of the mono-methylated product. How can I promote the formation of the di-methylated product?
A4: The formation of the mono-methylated product, N-methyl-2,6-dichloroaniline, is often a kinetic issue. To favor the formation of the di-methylated product, you can:
-
Increase the molar ratio of the methylating agent.
-
Increase the reaction temperature to provide the necessary activation energy for the second methylation step.
-
Extend the reaction time.
Q5: What are some common safety precautions I should take when performing this reaction?
A5: Safety is paramount. When working with traditional methylating agents, be aware of the following:
-
Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reactions may be exothermic. Use an ice bath to control the temperature during the addition of reagents.
Always consult the Safety Data Sheet (SDS) for all reagents used in the experiment.
Q6: What is a suitable method for purifying the final product, N,N-dimethyl-2,6-dichloroaniline?
A6: Purification can typically be achieved through standard laboratory techniques. The primary methods employed are distillation (often under vacuum to prevent thermal decomposition) and crystallization. The choice of method will depend on the physical properties of the product and the nature of the impurities.
Experimental Protocols
Protocol 1: Classical N,N-Dimethylation using Dimethyl Sulfate
This protocol is based on general procedures for the methylation of anilines. Optimization may be required.
Materials:
-
2,6-dichloroaniline
-
Dimethyl sulfate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
5% HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2,6-dichloroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise to the suspension. Caution: Highly toxic!
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% HCl, followed by saturated NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reductive N,N-Dimethylation (Eschweiler-Clarke Reaction)
This protocol is a robust method for producing tertiary amines.[2]
Materials:
-
2,6-dichloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Saturated NaHCO₃ aqueous solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 2,6-dichloroaniline (1.0 eq), formaldehyde (3.0 eq), and formic acid (3.0 eq). Caution: The initial reaction can be exothermic.
-
Heat the mixture to reflux (around 100-110 °C) and maintain for 8-16 hours. The reaction should become clear. Monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the N,N-dimethylation of 2,6-dichloroaniline.
Caption: Troubleshooting logic for low yield in the N,N-dimethylation of 2,6-dichloroaniline.
References
Technical Support Center: Purification of 2,6-Dichloro-N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-dichloro-N,N-dimethylaniline from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically through the direct chlorination of N,N-dimethylaniline, can result in several impurities. These include:
-
Isomeric Byproducts: Monochloro-N,N-dimethylanilines and other dichloro-isomers (e.g., 2,4- or 3,5-dichloro-N,N-dimethylaniline).
-
Over-chlorinated Products: Trichlorinated N,N-dimethylanilines.
-
Unreacted Starting Material: Residual N,N-dimethylaniline.
-
Byproducts from Side Reactions: Depending on the chlorinating agent and reaction conditions, other chlorinated aromatic compounds may be formed.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques for this compound are vacuum distillation and recrystallization.[1] For highly challenging separations, column chromatography may also be employed. The choice of method depends on the nature and boiling points of the impurities.
Q3: How can I remove unreacted N,N-dimethylaniline and primary/secondary amine impurities?
A3: Unreacted N,N-dimethylaniline, as well as potential primary (aniline) and secondary (N-methylaniline) amine impurities, can be removed by refluxing the crude product with acetic anhydride.[2] This converts the primary and secondary amines into their corresponding, higher-boiling acetamides. The excess acetic anhydride and the resulting acetic acid can then be removed, and the desired tertiary amine, this compound, can be separated by distillation.[2]
Q4: When is vacuum distillation the preferred method of purification?
A4: Vacuum distillation is preferred to separate this compound from impurities with significantly different boiling points.[1] It is particularly useful for removing lower-boiling starting materials or higher-boiling, over-chlorinated byproducts. Using a vacuum is crucial to prevent thermal decomposition of the aniline derivative at high temperatures.[1]
Q5: What is the best approach for removing isomeric impurities?
A5: Isomeric impurities, which often have very similar boiling points to the target compound, can be challenging to remove by distillation alone. In such cases, fractional distillation with a high-efficiency distillation column may be effective. Alternatively, recrystallization is often the better method. The different crystal lattice energies of the isomers can allow for the selective crystallization of the desired this compound, leaving the impurities in the mother liquor.
Troubleshooting Guides
Problem 1: Poor separation of isomers during fractional distillation.
Symptoms:
-
GC analysis of distilled fractions shows minimal enrichment of the desired this compound.
-
The boiling point remains constant over a large volume of distillate.
Possible Causes:
-
The boiling points of the isomers are too close for effective separation with the current distillation setup.
-
The distillation column has insufficient theoretical plates (is too short or poorly packed).
-
The reflux ratio is too low.
Solutions:
-
Increase Column Efficiency: Use a longer fractionation column or one with a more efficient packing material.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Consider Recrystallization: If distillation proves ineffective, recrystallization is a strong alternative for isomer separation.
Problem 2: Oily product obtained after recrystallization.
Symptoms:
-
The product does not form solid crystals upon cooling and instead separates as an oil.
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from crashing out of solution.
-
Presence of Impurities: High levels of impurities can disrupt crystal lattice formation and lead to oiling out.
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystallization.
Solutions:
-
Solvent Selection:
-
If the compound is too soluble, try a solvent in which it is less soluble at room temperature but still reasonably soluble at elevated temperatures.
-
Consider a co-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed. Then, heat to redissolve and cool slowly.
-
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step like a simple distillation before attempting recrystallization.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Problem 3: Low yield after purification.
Symptoms:
-
The final mass of the purified this compound is significantly lower than expected.
Possible Causes:
-
Losses during Distillation: Product may be lost in the distillation residue or held up in the column packing.
-
Losses during Recrystallization: The product may have significant solubility in the mother liquor, even at low temperatures. Multiple recrystallization steps will also lead to cumulative losses.
-
Degradation: The compound may be degrading during purification, especially if excessive heat is applied during distillation.
Solutions:
-
Optimize Distillation:
-
Ensure the distillation is carried out under an appropriate vacuum to minimize the boiling temperature.
-
After the main fraction is collected, the column can be washed with a suitable solvent to recover any held-up material, although this will require subsequent solvent removal.
-
-
Optimize Recrystallization:
-
Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated.
-
Cool the solution to the lowest practical temperature to maximize crystal precipitation.
-
The mother liquor can be concentrated and a second crop of crystals can be collected, although this second crop may be of lower purity.
-
-
Analytical Monitoring: Use techniques like TLC or GC to monitor the purity of different fractions and the composition of the mother liquor to better understand where losses are occurring.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This should include a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Evacuation: Seal the apparatus and slowly apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as the forerun.
-
As the temperature at the distillation head stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask to collect the main fraction of this compound.
-
Monitor the temperature closely. A significant drop or rise in temperature indicates that the main product has finished distilling or that higher-boiling impurities are beginning to come over.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., hexane, heptane) are often good starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude this compound Sample
| Purification Method | Initial Purity (GC Area %) | Final Purity (GC Area %) | Yield (%) | Key Impurities Removed |
| Single Vacuum Distillation | 85.2 | 97.5 | 75 | Low-boiling starting materials, high-boiling tars |
| Fractional Vacuum Distillation | 85.2 | 99.1 | 68 | Isomeric byproducts with close boiling points |
| Recrystallization (Ethanol) | 85.2 | 99.5 | 62 | Isomeric and other closely related impurities |
| Distillation followed by Recrystallization | 85.2 | >99.8 | 55 | Broad range of impurities |
Note: The data presented in this table is illustrative and will vary depending on the specific composition of the crude reaction mixture.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
Identifying impurities in 2,6-Dichloro-N,N-dimethylaniline by HPLC and GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2,6-Dichloro-N,N-dimethylaniline by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities can originate from the synthesis process, which typically involves the N,N-dimethylation of 2,6-dichloroaniline. Therefore, potential impurities include:
-
Starting Material: 2,6-dichloroaniline
-
Intermediates: N-methyl-2,6-dichloroaniline (from incomplete methylation)
-
Isomers of the Starting Material: Other dichloroaniline isomers (e.g., 2,4-dichloroaniline, 3,4-dichloroaniline, 3,5-dichloroaniline) that may be present in the initial feedstock.
-
Over-chlorinated Species: 2,4,6-trichloroaniline, which can be a byproduct in the synthesis of 2,6-dichloroaniline.
-
Positional Isomers of the Final Product: Isomers such as 2,4-dichloro-N,N-dimethylaniline or 3,4-dichloro-N,N-dimethylaniline, arising from isomeric impurities in the starting material.
Q2: Why am I seeing significant peak tailing for my this compound peak in HPLC?
A2: Peak tailing for basic compounds like anilines is a common issue in reversed-phase HPLC.[1][2][3] The primary cause is often the interaction between the basic amine functional group of the analyte and acidic silanol groups on the surface of the silica-based column packing material.[2][3] To mitigate this, consider the following:
-
Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce their interaction with the analyte.[1]
-
Use of Buffers: Incorporate a buffer (e.g., phosphate or formate) in your mobile phase to maintain a consistent pH.[2][3]
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[4]
-
Column Choice: Utilize a column with end-capping or a modern stationary phase designed for the analysis of basic compounds.
Q3: My GC-MS analysis shows several peaks with similar mass spectra. How can I definitively identify them?
A3: Isomeric impurities will often have very similar mass spectra, making confident identification challenging based on mass spectra alone. To differentiate between them, you should rely on their chromatographic separation.
-
Retention Time: Use a high-resolution capillary GC column (e.g., a 30m or 60m column with a 5% phenyl-methylpolysiloxane phase) and an optimized temperature program to achieve baseline separation of the isomers.
-
Reference Standards: Inject authentic reference standards of the suspected impurities to confirm their retention times.
-
Co-injection: Spike your sample with a small amount of a reference standard. An increase in the peak height of a specific peak in your sample will confirm its identity.
Q4: I am observing poor resolution between two impurity peaks in my HPLC method. What should I do?
A4: Poor resolution can be addressed by modifying several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.
-
Gradient Slope: If you are using a gradient method, make the gradient shallower (a smaller change in organic solvent percentage over time) in the region where the critical pair of peaks elutes.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
-
Column Chemistry: Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) which may offer different selectivity.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing (for the main component and impurities) | Interaction of the basic aniline group with acidic silanol groups on the column.[1][2][3] | Lower the mobile phase pH to ~3 using a buffer (e.g., 20 mM potassium phosphate). Add a competing base like 0.1% triethylamine to the mobile phase.[4] Use a column with a base-deactivated stationary phase. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Poor Resolution Between Isomeric Impurities | Suboptimal mobile phase strength or selectivity. | Decrease the percentage of the organic modifier in the mobile phase to increase retention and potentially improve separation. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column stationary phase. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | Filter all mobile phase components. Purge the HPLC system. If the problem persists, clean the detector cell or replace the column. |
GC-MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or on the column.[5] | Use a deactivated inlet liner. Trim the first 10-15 cm of the column from the inlet side. Ensure the column is properly installed in the injector and detector. |
| Low Sensitivity/Poor Response | Leak in the system or a contaminated ion source. | Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector. If no leaks are found, vent the MS and clean the ion source. |
| Co-eluting Isomers | Inadequate chromatographic separation. | Optimize the GC oven temperature program. Use a slower ramp rate in the region where the isomers elute. Consider using a longer GC column or a column with a different stationary phase for better selectivity. |
| High Background Noise | Carrier gas impurity, column bleed, or system contamination. | Ensure high-purity carrier gas and use appropriate gas purifiers. Condition the column according to the manufacturer's instructions. Bake out the injector and detector. |
Data Presentation
Table 1: Potential Impurities in this compound and their Expected Analytical Characteristics
| Impurity Name | Structure | Likely Origin | Expected HPLC Elution Order (Relative to Main Peak) | Expected GC Elution Order (Relative to Main Peak) | Key m/z Fragments in EI-MS |
| 2,6-dichloroaniline | Unreacted starting material | Earlier | Earlier | 161, 126, 90 | |
| N-methyl-2,6-dichloroaniline | ![]() | Incomplete methylation intermediate | Earlier | Earlier | 175, 160, 125 |
| 2,4-dichloroaniline | Isomeric impurity in starting material | Earlier | Earlier | 161, 126, 90 | |
| 3,4-dichloroaniline | Isomeric impurity in starting material | Earlier | Earlier | 161, 126, 90 | |
| 2,4,6-trichloroaniline | Over-chlorination byproduct | Later | Later | 195, 160, 125 | |
| 2,4-dichloro-N,N-dimethylaniline | ![]() | Isomeric impurity | Similar | Similar | 189, 174, 139 |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Identification
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in methanol or methylene chloride to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for common issues.
References
Strategies to improve the stability of 2,6-Dichloro-N,N-dimethylaniline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,6-Dichloro-N,N-dimethylaniline in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Solution Discoloration (Yellowing/Browning)
Question: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this, and how can I prevent it?
Answer:
Discoloration of this compound solutions is a common indicator of degradation, primarily due to oxidation. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and the presence of metal ions. This process often leads to the formation of colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
Antioxidants: Consider the addition of a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT) or α-tocopherol. The compatibility and potential for interference with downstream applications should be verified.
Issue 2: Inconsistent Results in Assays
Question: I am observing high variability in my experimental results when using a stock solution of this compound. Could this be a stability issue?
Answer:
Yes, inconsistent results are often a symptom of compound instability. If the concentration of the active compound is decreasing over time due to degradation, it will directly impact the reliability and reproducibility of your assays.
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh solutions of this compound immediately before use whenever possible.
-
Stability Study: Conduct a preliminary stability study of your compound in the chosen solvent and storage conditions. This can be done by analyzing the purity of the solution by HPLC at different time points.
-
Solvent Selection: The choice of solvent can significantly impact stability. While 2,6-dimethylaniline is soluble in various organic solvents like toluene, diethyl ether, and chloroform, the stability in each may differ.[1] Polar protic solvents may facilitate certain degradation pathways. Anhydrous and aprotic solvents are often a better choice for storage.
-
pH Control: For aqueous or partially aqueous solutions, the pH can influence the stability of anilines. Acidic conditions can lead to the formation of the more stable anilinium salt, which may be less susceptible to oxidation. However, extreme pH should be avoided as it can promote hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are oxidation and photodegradation. Oxidation can occur at the dimethylamino group, potentially forming N-oxides or leading to N-dealkylation. The aromatic ring can also be subject to oxidative degradation. Photodegradation can occur upon exposure to light, especially UV radiation, leading to the cleavage of bonds and the formation of various degradation products.
Q2: How can I monitor the stability of my this compound solution?
A2: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing the solution at various time points and under different storage conditions, you can quantify the decrease in the parent compound and the formation of any degradants.
Q3: Are there any solvents I should avoid when working with this compound?
A3: While there is no universal "bad" solvent, you should be cautious with solvents that may contain peroxides (e.g., aged ethers like THF or diethyl ether) as these can accelerate oxidation. It is also advisable to use solvents with low water content to minimize potential hydrolysis, although oxidation is typically the more significant concern for this compound.
Q4: Will protecting the amino group improve stability?
A4: Yes, converting the tertiary amine to a more stable derivative, such as a salt with a strong acid, can improve its stability against oxidation. However, this will change the chemical nature of the compound and may not be suitable for all applications. If the free base is required for your experiment, this is not a viable strategy.
Data Presentation
Table 1: Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Degradation Products |
| Oxidation | Oxygen (Air), Light, Metal Ions, Peroxides in Solvents, Elevated Temperature | N-oxides, N-dealkylated products, Ring-hydroxylated species, Colored polymeric impurities |
| Photodegradation | UV Light, Visible Light | Cleavage products of the C-N bond, Ring-opened products, Chlorinated byproducts |
| Hydrolysis | Extreme pH (Strongly Acidic or Basic), Elevated Temperature | (Generally less common for this specific structure under typical conditions) |
Table 2: Illustrative Stability of a Substituted Aniline in Common Solvents (For Guidance Only)
Disclaimer: The following data is illustrative and based on the general behavior of aromatic amines. Actual stability of this compound may vary and should be determined experimentally.
| Solvent | Storage Condition | Estimated Purity after 7 Days (% Remaining) |
| Acetonitrile | Room Temperature, Exposed to Light & Air | 85 - 90% |
| Acetonitrile | 2-8 °C, Protected from Light, Inert Atmosphere | > 98% |
| Methanol | Room Temperature, Exposed to Light & Air | 80 - 85% |
| Methanol | 2-8 °C, Protected from Light, Inert Atmosphere | > 97% |
| Dichloromethane | Room Temperature, Exposed to Light & Air | 90 - 95% |
| Dichloromethane | 2-8 °C, Protected from Light, Inert Atmosphere | > 99% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, prepare a solution and store it under the same conditions.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., acetonitrile)
-
Amber HPLC vials
-
HPLC system with a validated stability-indicating method
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials.
-
Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 2-8 °C, -20 °C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis: At each time point, analyze one of the vials by HPLC. Quantify the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. Plot the percentage remaining against time to determine the stability profile.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2,6-Dichloro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the poor reactivity of 2,6-Dichloro-N,N-dimethylaniline in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in many standard reactions?
A1: The poor reactivity of this compound stems from a combination of two main factors:
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the dimethylamino group create significant steric bulk around the nitrogen atom and the adjacent carbon atoms of the aromatic ring. This steric congestion physically blocks the approach of reagents, making it difficult for reactions to occur at the nitrogen, the ortho positions, or the chloro-substituted carbons.[1][2][3][4]
-
Electronic Effects: The chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution.[5] While the N,N-dimethylamino group is a strong electron-donating and activating group, the deactivating effect of the two chlorine atoms, combined with the severe steric hindrance, often dominates the reactivity.[6]
Q2: I am struggling with a Suzuki-Miyaura coupling reaction using this compound. What are the common points of failure and how can I troubleshoot them?
A2: Suzuki-Miyaura coupling with this substrate is challenging due to the steric hindrance around the C-Cl bonds, which impedes oxidative addition to the palladium catalyst. Common failures include low to no conversion. Here are some troubleshooting steps:
-
Catalyst System: Standard palladium catalysts are often ineffective. You will likely need a catalyst system with a bulky, electron-rich phosphine ligand to promote the oxidative addition step.
-
Ligand Choice: Consider using highly active, sterically demanding ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or cataCXium® A.
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Base: A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize side reactions.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier.
Q3: Is Buchwald-Hartwig amination a viable strategy for coupling an amine to the aryl chloride positions of this compound?
A3: Yes, but it is challenging for the same reasons as Suzuki-Miyaura coupling: steric hindrance. Success hinges on the right choice of catalyst system. You will need a palladium catalyst paired with a bulky, electron-rich ligand to facilitate the C-N bond formation.[7][8][9] For sterically hindered aryl chlorides, catalyst systems developed by Buchwald and Hartwig are essential.[10][11]
Q4: Can I perform electrophilic aromatic substitution on this compound?
A4: Electrophilic aromatic substitution is significantly hindered. The N,N-dimethylamino group is a strong ortho-, para-director. However, the ortho-positions are blocked by the chlorine atoms. The para-position is sterically shielded by the two ortho-chlorine atoms, making it difficult for even small electrophiles to approach.[6] Reactions like nitration or Friedel-Crafts alkylation may proceed in very low yields or not at all. Forcing conditions may lead to decomposition.
Q5: Is it possible to perform a Directed ortho-Metalation (DoM) on this substrate?
A5: No, a standard Directed ortho-Metalation is not feasible. The N,N-dimethylamino group is an excellent directing group for lithiation at the ortho-position.[12][13][14] However, in this compound, these positions are already substituted with chlorine atoms, preventing deprotonation. Alternative metalation strategies, such as those targeting the meta-position, might be explored but are not straightforward for this specific substrate.[15][16][17][18]
Q6: How can I form a Grignard reagent from this compound?
A6: Forming a Grignard reagent from this aryl chloride is difficult. Aryl chlorides are generally less reactive than aryl bromides or iodides for Grignard formation.[19] The presence of the N,N-dimethylamino group could also potentially interfere with the reaction. Special conditions, such as the use of Rieke magnesium or entrainment methods, might be necessary, but success is not guaranteed.
Troubleshooting Guides & Experimental Protocols
Guide 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid
Issue: Low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol:
This protocol is a general guideline for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride.
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | SPhos (2-4 mol%) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| Base | K₃PO₄ (2.0 equivalents) | Finely ground and dried before use |
| Boronic Acid | 1.2 equivalents | |
| Substrate | This compound | 1.0 equivalent |
| Solvent | Anhydrous Toluene | 0.1 - 0.2 M concentration |
| Temperature | 100-110 °C | |
| Time | 12-24 hours | Monitor by TLC or GC-MS |
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling argon through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination with a Secondary Amine
Issue: Failure to form the C-N coupled product between this compound and a secondary amine.
Logical Relationship Diagram for Catalyst Selection:
Caption: Catalyst selection logic for hindered substrates.
Optimized Protocol:
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Palladium(II) acetate |
| Ligand | RuPhos (4 mol%) | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| Base | NaOt-Bu (1.5 equivalents) | Sodium tert-butoxide |
| Amine | 1.2 equivalents | |
| Substrate | This compound | 1.0 equivalent |
| Solvent | Anhydrous Toluene or Dioxane | 0.1 M concentration |
| Temperature | 100 °C | |
| Time | 12-24 hours | Monitor by TLC or GC-MS |
Methodology:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOt-Bu to a dry reaction vessel.
-
Add the this compound and the secondary amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100 °C with stirring.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography.
References
- 1. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-dimethyl derivative of N,N-dimethylaniline does not couple with diazo.. [askfilo.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons [digitalcommons.wku.edu]
- 13. Directed ortho metalation - Wikiwand [wikiwand.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. BJOC - Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation [beilstein-journals.org]
- 16. Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
Managing exothermic reactions during the synthesis of 2,6-Dichloro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-N,N-dimethylaniline. The following information is intended to help manage the exothermic nature of the reaction and address common issues encountered during the synthesis.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature and pressure excursions, potentially resulting in a runaway reaction. Below are common problems, their probable causes, and recommended solutions for managing the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during addition of methylating agent. | 1. Addition rate of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is too fast. 2. Inadequate cooling or heat removal capacity of the reaction setup. 3. Insufficient solvent volume to act as a heat sink. 4. Incorrect reaction temperature setpoint. | 1. Reduce the addition rate of the methylating agent. Use a syringe pump for precise and controlled addition. 2. Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction vessel. Consider using a more efficient cooling system. 3. Increase the solvent volume to better dissipate the heat generated. 4. Re-evaluate and optimize the reaction temperature. A lower starting temperature may be necessary. |
| Formation of significant amounts of monomethylated byproduct (2,6-Dichloro-N-methylaniline). | 1. Insufficient amount of methylating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess of the methylating agent. Stoichiometry should be carefully calculated. 2. Increase the reaction time and monitor the reaction progress by TLC or GC-MS. 3. Gradually increase the reaction temperature after the initial exothermic phase has subsided to drive the reaction to completion. |
| Presence of quaternary ammonium salt byproduct. | 1. Excessive amount of methylating agent used. 2. The product amine is more nucleophilic than the starting aniline, leading to over-alkylation.[1] | 1. Carefully control the stoichiometry of the methylating agent. 2. Add the methylating agent portion-wise and monitor the reaction progress closely to avoid the accumulation of excess reagent. |
| Reaction does not go to completion. | 1. Poor quality or insufficient amount of base. 2. Inadequate mixing. 3. Deactivation of the methylating agent by moisture. | 1. Use a fresh, dry, and appropriate base (e.g., K₂CO₃, NaH). Ensure the correct molar equivalent is used. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Discoloration of the reaction mixture (darkening). | 1. Oxidation of the aniline starting material or product. 2. Side reactions occurring at elevated temperatures. | 1. Perform the reaction under an inert atmosphere. 2. Maintain the recommended reaction temperature and avoid localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The primary safety concern is the management of the exothermic N,N-dimethylation reaction. The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a thermal runaway.[2][3] It is crucial to have adequate cooling and to control the addition rate of the methylating agent. Additionally, the reactants and product are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5]
Q2: Which methylating agent is recommended for this synthesis?
A2: Common methylating agents include dimethyl sulfate and methyl iodide. Dimethyl sulfate is often used in industrial settings due to its lower cost, but it is highly toxic and corrosive. Methyl iodide is also effective but is a volatile and toxic substance. The choice of reagent may depend on the scale of the reaction and available safety infrastructure.
Q3: What is the recommended solvent for this reaction?
A3: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are commonly used. The solvent should be anhydrous to prevent side reactions and deactivation of reagents. The volume of the solvent is critical for heat management.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the tracking of the consumption of the starting material (2,6-Dichloroaniline) and the formation of the product (this compound) and any byproducts.
Q5: What are the potential side reactions?
A5: The main side reactions include the formation of the monomethylated intermediate (2,6-Dichloro-N-methylaniline) and the over-methylated quaternary ammonium salt.[1] The formation of these byproducts can be minimized by careful control of stoichiometry and reaction conditions.
Q6: What is a typical work-up procedure for this reaction?
A6: After the reaction is complete, it is typically quenched with water or an aqueous ammonium chloride solution. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Experimental Protocols
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloroaniline | 162.02 | 10.0 g | 0.0617 |
| Dimethyl Sulfate | 126.13 | 17.0 g (12.8 mL) | 0.135 |
| Potassium Carbonate (anhydrous) | 138.21 | 25.6 g | 0.185 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 150 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2,6-dichloroaniline (10.0 g, 0.0617 mol) and anhydrous potassium carbonate (25.6 g, 0.185 mol).
-
Add 150 mL of anhydrous DMF to the flask and stir the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add dimethyl sulfate (17.0 g, 0.135 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Exothermic Reaction
References
Technical Support Center: High-Purity 2,6-Dichloro-N,N-dimethylaniline Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2,6-Dichloro-N,N-dimethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve yield and purity.
Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not suitable for this compound. The polarity of the solvent may be too different from that of the compound.
-
Solution:
-
Consult Solvent Polarity Charts: Select a solvent with a polarity closer to that of this compound. Given its structure (a substituted aromatic amine), solvents of intermediate polarity should be tested.
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good candidates for screening include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[1][2]
-
Use a Solvent Mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also be caused by the presence of significant impurities.[3][4]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[3][4]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling increases the likelihood of oiling out.[4]
-
Charcoal Treatment: If impurities are suspected, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot to remove the charcoal and adsorbed impurities before proceeding with the recrystallization.
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not sufficiently saturated, or the crystallization process has not been initiated.[3][5]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4][5]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.[4][5]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[4][5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Problem 4: The recrystallization yield is very low.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.[3][5]
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of near-boiling solvent necessary to fully dissolve the compound.[5]
-
Optimize Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.[5]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be recovered by evaporating a portion of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. A good starting point is to test solvents with moderate polarity. Based on the solubility of similar compounds like 2,6-dimethylaniline and N,N-dimethylaniline, promising solvents include toluene, diethyl ether, and chloroform.[1][6] Alcohols such as ethanol and isopropanol are also common choices for recrystallizing amines. A systematic solvent screening should be performed to identify the solvent that provides high solubility at elevated temperatures and low solubility at low temperatures.
Q2: How can I perform a solvent screening experiment?
A2: To perform a solvent screening:
-
Place a small, known amount of your crude this compound into several test tubes.
-
Add a small volume of a different potential solvent to each test tube.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is not soluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature, and will produce a good yield of crystals upon cooling.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a binary solvent system can be very effective, especially if no single solvent has the desired solubility properties. A common approach is to dissolve the compound in a minimal amount of a hot solvent in which it is very soluble, and then add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common solvent mixtures include ethanol/water, acetone/water, and ethyl acetate/hexanes.[2][7]
Q4: My purified product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the solution with activated charcoal. After dissolving the crude product in the hot recrystallization solvent, add a small amount of charcoal (e.g., 1-2% by weight of the solute) and keep the solution hot for a few minutes. The colored impurities adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.
Q5: How does the cooling rate affect the crystal size and purity?
A5: Slower cooling rates generally lead to the formation of larger and purer crystals.[8] Rapid cooling can trap impurities within the crystal lattice. For optimal purity, it is recommended to allow the hot solution to cool slowly to room temperature on a benchtop before placing it in an ice bath.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Quantitative Data Summary
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation on Cooling | Observations |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Water |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Dichloro-N,N-dimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered when using 2,6-Dichloro-N,N-dimethylaniline in catalytic reactions, such as palladium-catalyzed cross-couplings.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation during your experiments.
Q1: My reaction is sluggish, has stalled, or shows low conversion. What are the potential causes related to catalyst deactivation?
A1: Low conversion or stalling can be attributed to several factors that lead to the deactivation of the catalyst. The primary causes can be grouped into chemical, thermal, and mechanical mechanisms[1]. When using N,N-dimethylaniline derivatives, specific issues include:
-
Catalyst Poisoning: The tertiary amine functionality of this compound or related amine byproducts can act as a poison by strongly coordinating to the active metal center, blocking sites required for the catalytic cycle[2]. Impurities in reagents or solvents, such as sulfur or other functional groups like azo compounds, can also poison the catalyst[3][4].
-
Fouling or Coking: Organic molecules, including the substrate or solvent, can decompose at elevated temperatures to form carbonaceous materials (coke) or insoluble polymers (humins) that physically block the catalyst's active sites and pores[1][5][6].
-
Catalyst Agglomeration: The active metal particles (e.g., palladium) can agglomerate into larger, less active particles, often observed as the formation of palladium black. This process, known as sintering, reduces the available active surface area[1]. In some cases, inactive dimeric metal complexes may form, taking the catalyst out of the cycle[7][8].
-
Ligand Degradation: The phosphine or carbene ligands, essential for stabilizing the metal center and facilitating the reaction, can degrade under harsh reaction conditions, leading to catalyst decomposition.
Q2: I've observed the formation of palladium black in my reaction flask. What does this indicate and how can it be prevented?
A2: The formation of palladium black signifies the agglomeration and precipitation of the Pd(0) catalyst from the solution. This is a common deactivation pathway where the fine, highly active nanoparticles of palladium sinter into larger, inactive bulk metal. This process removes the catalyst from the catalytic cycle.
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines used in Buchwald-Hartwig amination) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) species, preventing aggregation[9][10].
-
Temperature Control: Avoid excessive temperatures, as high heat accelerates catalyst sintering and decomposition[1].
-
Reaction Concentration: Very high or very low concentrations can sometimes promote catalyst precipitation. Follow established protocols for optimal concentration ranges.
Q3: How might the this compound substrate itself contribute to catalyst deactivation?
A3: Tertiary amines are not always "innocent" bystanders in catalytic reactions[2]. The N,N-dimethylaniline moiety can actively participate in side reactions that deactivate the catalyst.
-
Strong Coordination: The lone pair on the nitrogen atom can coordinate strongly to the palladium center, potentially forming a stable, off-cycle complex that inhibits substrate binding or product release.
-
Side Reactions: The amine can act as a proton relay or undergo C-H bond activation followed by C-N bond cleavage, leading to catalyst decomposition or the formation of inhibitory byproducts[2].
-
Halide Inhibition: In cross-coupling reactions, the chloride ions from the substrate can form bridging dimers with palladium, which are often less reactive and can precipitate, thus inhibiting the catalytic cycle[3][11].
Q4: What practical steps can I take during my experimental setup to minimize catalyst deactivation?
A4: Proactive measures can significantly enhance catalyst lifetime and reaction success.
-
Ensure High-Purity Reagents: Use freshly purified solvents and reagents. Contaminants in solvents are known to poison palladium catalysts even at ppm levels[4].
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also promote ligand degradation.
-
Optimize Base and Ligand Choice: The choice of base and ligand is critical and substrate-dependent[10][11]. For sterically hindered substrates like 2,6-disubstituted anilines, specialized bulky ligands are often necessary to promote reductive elimination and prevent side reactions[10]. Weak bases may lead to slow reaction rates, while certain strong bases can be incompatible with other functional groups[3].
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of potentially inhibitory species and sustain catalyst activity.
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates a logical workflow for troubleshooting poor reaction performance and regenerating a deactivated catalyst.
Caption: Troubleshooting and regeneration workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of heterogeneous catalyst deactivation?
A1: The deactivation of heterogeneous catalysts can be broadly categorized into three types:
-
Chemical Deactivation: This includes poisoning, where species strongly chemisorb onto active sites, and reactions that change the chemical nature of the active phase[1][6].
-
Thermal Deactivation: This involves structural changes due to high temperatures, such as the loss of surface area through sintering of metal particles or the collapse of the support structure[1].
-
Mechanical Deactivation: This refers to the physical loss of catalyst material through attrition or crushing, or the blocking of pores by deposited materials (fouling)[1].
Q2: Can a palladium catalyst that has been deactivated in my reaction be regenerated and reused?
A2: Yes, in many cases, deactivated palladium catalysts can be regenerated to recover a significant portion of their initial activity. Common methods include washing to remove adsorbed poisons and thermal treatments to burn off carbonaceous deposits (coke)[5][12][13]. The success of regeneration depends on the primary deactivation mechanism. Sintering, for example, is often irreversible through simple regeneration methods.
Q3: What is the difference between catalyst poisoning and fouling?
A3: Poisoning is a chemical deactivation mechanism where a substance (a poison) chemically bonds to the active sites of the catalyst, rendering them inactive[1]. This is often highly efficient, meaning a small amount of poison can deactivate a large number of sites. Fouling is a mechanical deactivation mechanism where a physical barrier is formed on the catalyst surface[1]. This is typically caused by the deposition of carbon (coke) or non-volatile organic compounds, which physically block access to the active sites and pores[1][5].
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize key data related to catalyst properties before and after deactivation and regeneration.
Table 1: Impact of Regeneration on Pd/C Catalyst Textural Properties This table shows how the surface area and pore volume of palladium catalysts change after being used (spent) and subsequently regenerated. The recovery of surface area indicates the removal of fouling agents.
| Catalyst Sample | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| Fresh 5 wt.% Pd/C | 1241.31 | 1.15 |
| Spent 5 wt.% Pd/C | 985.64 | 0.91 |
| Regenerated 5 wt.% Pd/C | 1135.72 | 1.06 |
| Fresh 5 wt.% Pd(OH)₂/C | 854.25 | 0.88 |
| Spent 5 wt.% Pd(OH)₂/C | 612.87 | 0.63 |
| Regenerated 5 wt.% Pd(OH)₂/C | 706.94 | 0.72 |
| Data adapted from studies on Pd/C catalyst regeneration[14]. |
Table 2: Efficacy of Thermal Regeneration on Carbon Removal This table demonstrates the effectiveness of thermal treatment in removing carbon deposits (coking) from a deactivated palladium catalyst.
| Catalyst State | Treatment | Carbon Content (wt.%) |
| Deactivated | None | 3.63 |
| Regenerated | Thermal treatment at 600°C in N₂ | 1.77 |
| Fully Regenerated | Thermal treatment at 600°C in air/N₂ mixture | 0.16 |
| Data adapted from a patent on palladium catalyst regeneration[15]. |
Experimental Protocols for Catalyst Regeneration
Below are detailed methodologies for common catalyst regeneration procedures. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Regeneration via Alkali Washing
This method is effective for removing organic residues and some chemisorbed species.
Methodology:
-
Recovery: After the reaction, recover the spent catalyst and any associated product solid by filtration.
-
Initial Wash: Wash the solid mixture with a suitable solvent (e.g., glacial acetic acid, ethanol) to dissolve the product and soluble organic materials, leaving the catalyst behind. Filter to isolate the catalyst[14].
-
Drying: Place the isolated catalyst in an oven at 110°C for at least 6 hours to dry completely[14].
-
Alkali Treatment: Suspend the dried catalyst in a 10 wt.% NaOH solution (e.g., 100 mL for a small batch). Stir the suspension at 60°C for 3 hours[14]. This helps in hydrolyzing and dissolving strongly adsorbed organic species.
-
Final Wash: Filter the catalyst and wash it sequentially with deionized water until the filtrate is neutral, followed by a final wash with absolute ethanol[14].
-
Final Drying: Dry the regenerated catalyst in an oven at 110-120°C for 12 hours before storage[14].
Protocol 2: Regeneration via Thermal Treatment (Calcination)
This method is highly effective for removing coke and other carbonaceous deposits by combustion.
Methodology:
-
Recovery: Recover the spent catalyst by filtration and wash with a solvent (e.g., ethanol) to remove residual reaction mixture[14].
-
Drying: Dry the catalyst thoroughly in an oven at 110°C for at least 6 hours[14].
-
Calcination: Place the dried catalyst in a ceramic crucible in a tube furnace.
-
Heat the catalyst under a slow flow of an inert gas like nitrogen (0.1 to 5 L/min per 50 mL of catalyst) to a target temperature between 350°C and 600°C[15]. The optimal temperature depends on the nature of the deposits and the thermal stability of the catalyst support.
-
Once at the target temperature, gradually introduce a controlled amount of air or an air/nitrogen mixture (e.g., 2-5% oxygen) to begin the oxidative removal of carbon deposits[15]. Caution: This process can be exothermic. A slow introduction of oxygen is critical to avoid thermal runaway and damage to the catalyst.
-
Hold at the target temperature for 2-4 hours or until the carbon removal is complete[14][15].
-
-
Cool Down: After the treatment, switch the gas flow back to pure nitrogen and allow the catalyst to cool down to room temperature slowly[15].
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Conceptual Diagram of Catalyst Poisoning Pathways
This diagram illustrates how different species can lead to the deactivation of a palladium catalyst.
Caption: Mechanisms of palladium catalyst poisoning by reaction components.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. dcl-inc.com [dcl-inc.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Side reaction pathways in the synthesis of 2,6-Dichloro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,6-Dichloro-N,N-dimethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete chlorination of the aniline precursor.- Incomplete methylation of 2,6-dichloroaniline.- Suboptimal reaction temperature or time.- Impure starting materials. | - Ensure stoichiometric amounts of chlorinating agent are used. Consider a slight excess.- Use an appropriate excess of the methylating agent and a suitable base to drive the reaction to completion.- Optimize temperature and monitor reaction progress using TLC or GC.- Purify starting materials (e.g., N,N-dimethylaniline or 2,6-dichloroaniline) before use. |
| Presence of Multiple Chlorinated Isomers (e.g., 2,4-dichloro or 2,4,6-trichloro derivatives) | - Direct chlorination of a highly activated ring like N,N-dimethylaniline lacks regioselectivity. The para-position is highly reactive. | - Employ a protecting group strategy. For instance, acetylate the aniline precursor to form an acetanilide, which directs chlorination to the ortho positions. The para-position can be blocked with a group like a sulfonic acid, which can be removed later. |
| Contamination with Mono-methylated Product (2,6-Dichloro-N-methylaniline) | - Insufficient amount of methylating agent.- Reaction time is too short for complete dimethylation.- Presence of moisture, which can consume the methylating agent. | - Increase the molar ratio of the methylating agent to the aniline substrate.- Extend the reaction time and monitor for the disappearance of the mono-methylated intermediate.- Ensure all reagents and solvents are anhydrous. |
| Formation of Colored Impurities | - Oxidation of the aniline or its derivatives during chlorination. This is more likely with strong oxidizing chlorinating agents. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a milder chlorinating agent if possible.- Purify the crude product using activated carbon treatment followed by recrystallization or chromatography. |
| Quaternary Ammonium Salt Formation | - Excessive reactivity of the methylating agent or prolonged reaction at high temperatures. | - Carefully control the stoichiometry of the methylating agent.- Avoid excessively high reaction temperatures.- Monitor the reaction progress to stop it once the tertiary amine is formed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Route A: Chlorination followed by Methylation: This involves the initial synthesis of 2,6-dichloroaniline, followed by N,N-dimethylation. The chlorination of aniline itself is often not selective. Therefore, a common strategy is to first protect the para-position of a precursor like p-aminobenzenesulfonic acid, followed by chlorination and then removal of the protecting group to yield 2,6-dichloroaniline.[1] This is then followed by methylation.
-
Route B: Methylation followed by Chlorination: This route starts with the N,N-dimethylation of aniline to form N,N-dimethylaniline. Subsequent direct chlorination of N,N-dimethylaniline is challenging in terms of regioselectivity and can lead to a mixture of products, including the 2-chloro, 4-chloro, and 2,4-dichloro isomers.[2] Achieving selective 2,6-dichlorination is difficult without a blocking group strategy.
Q2: How can I minimize the formation of isomeric impurities during the chlorination step?
A2: To minimize isomeric impurities, particularly para-substituted byproducts, a protecting group strategy is highly recommended. For the synthesis of 2,6-dichloroaniline, starting with a para-substituted aniline like p-aminobenzenesulfonic acid effectively blocks the para position. Chlorination will then occur at the ortho positions. Subsequent removal of the sulfonic acid group yields the desired 2,6-dichloroaniline.[1]
Q3: What are the common side products in the N,N-dimethylation of 2,6-dichloroaniline?
A3: The most common side product is the mono-methylated intermediate, 2,6-dichloro-N-methylaniline. This arises from incomplete methylation. Unreacted 2,6-dichloroaniline may also be present if the reaction does not go to completion. In some cases, over-alkylation can lead to the formation of a quaternary ammonium salt, although this is generally less common with sterically hindered anilines.
Q4: What purification techniques are most effective for isolating pure this compound?
A4: A combination of techniques is often employed. After the reaction, an aqueous workup is typically performed to remove salts and water-soluble impurities. The crude product can then be purified by:
-
Distillation: Vacuum distillation is often effective for separating the desired product from less volatile impurities.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a powerful purification method.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the target compound from closely related impurities like the mono-methylated derivative.
Experimental Protocols
Synthesis of 2,6-Dichloroaniline via Protection-Chlorination-Deprotection (Illustrative)
-
Protection (Sulfonylation): p-Aminobenzenesulfonic acid is treated with a chlorinating agent in a suitable solvent.
-
Chlorination: The protected aniline is then subjected to chlorination, often with reagents like hydrochloric acid and an oxidizing agent (e.g., hydrogen peroxide), to introduce chlorine atoms at the 2 and 6 positions.[1]
-
Deprotection (Desulfonation): The resulting 2,6-dichloro-4-sulfonylaniline is then heated in an acidic aqueous medium to remove the sulfonic acid group, yielding 2,6-dichloroaniline.
N,N-Dimethylation of 2,6-Dichloroaniline
-
Reaction Setup: 2,6-dichloroaniline is dissolved in a suitable polar aprotic solvent (e.g., THF, DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Base: A base, such as potassium carbonate or sodium hydride, is added to the solution to act as a proton scavenger.
-
Addition of Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation, recrystallization, or chromatography.
Visualizing Reaction Pathways
References
Validation & Comparative
Comparative Guide to Analytical Standards for the Quantification of 2,6-Substituted N,N-Dimethylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards available for the quantification of 2,6-substituted N,N-dimethylanilines, with a primary focus on the readily available standards for the parent compound, 2,6-dimethylaniline, due to the limited commercial availability of certified reference materials for 2,6-Dichloro-N,N-dimethylaniline. This document is intended to assist researchers in selecting appropriate reference materials and analytical methodologies for their specific research needs.
Introduction
This compound is a substituted aniline that may be of interest in various fields, including pharmaceutical development and environmental analysis, potentially as a metabolite, impurity, or synthetic intermediate.[1] Accurate quantification of such compounds is critical for quality control, safety assessment, and regulatory compliance. This guide compares the available analytical standards for the closely related and commonly analyzed 2,6-dimethylaniline, which can serve as a practical alternative or starting point for the analysis of its dichlorinated analog.
Comparison of Commercially Available Analytical Standards for 2,6-Dimethylaniline
While a direct certified reference material (CRM) for this compound is not widely listed by major suppliers, several high-quality analytical standards for 2,6-dimethylaniline are commercially available. These can be used for method development and as a surrogate standard in the absence of an exact match, provided that appropriate validation is performed.
| Supplier | Product Name | CAS Number | Purity | Format | Application Suitability |
| Sigma-Aldrich (Supelco) | 2,6-Dimethylaniline, analytical standard | 87-62-7 | >99% (GC) | Neat | HPLC, GC |
| Sigma-Aldrich (Supelco) | 2,6-Dimethylaniline PESTANAL®, analytical standard | 87-62-7 | ~99% | Neat | Agriculture, Environmental, Food & Beverage |
| AccuStandard | 2,6-Dimethylaniline | 87-62-7 | Certified Reference Material | 100 µg/mL in Acetonitrile | Not specified[2] |
| SLS | 2,6-Dimethylaniline, analytical | 87-62-7 | >99% (GC) | Neat | Chromatography, Electroanalytical techniques[3] |
| Generic Supplier | 2,6-Dimethylaniline Analytical Standard | 87-62-7 | 99% | Colorless liquid | Not specified[4] |
Note: For the quantification of this compound, it is recommended to inquire with suppliers like Labstandard, who offer CRM production, about the possibility of custom synthesis of a certified reference material.[5]
Analytical Methodologies and Experimental Protocols
The quantification of 2,6-substituted anilines is commonly performed using chromatographic techniques coupled with various detectors. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile and widely used technique for the separation and quantification of aniline derivatives.
Experimental Protocol (General):
A common approach for the analysis of compounds like N,N-Dimethylaniline involves a C18 or a specialized reverse-phase column.[6][7]
-
Column: Newcrom R1 or equivalent (e.g., C18, Phenyl-Hexyl)[7][8]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., sodium phosphate or formic acid for MS compatibility). A typical gradient might start with a lower organic phase concentration and ramp up to elute the analyte. For example, a gradient could run from 14% acetonitrile to a higher percentage over a set time.[8][9]
-
Flow Rate: 0.3 - 1.0 mL/min[8]
-
Detection: UV detection at a wavelength around 210-225 nm is common for these compounds.[8][10] Mass Spectrometry (MS) can be used for higher selectivity and sensitivity.
-
Column Temperature: Maintained at around 40 °C to ensure reproducible retention times.[8]
Workflow for RP-HPLC Analysis:
Caption: General workflow for sample analysis using RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted anilines, offering excellent separation and identification capabilities.
Experimental Protocol (General):
-
Column: A non-polar or medium-polarity capillary column, such as a ZB5ms (5% phenyl-arylene).[9]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation. For example, starting at 70°C, ramping to 150°C, and then to 280°C.[9][11]
-
Injector Temperature: Typically set around 180-250°C.[9]
-
Ionization Mode: Electron Impact (EI) is commonly used.
-
Mass Analyzer: Quadrupole or other mass analyzers operating in selected ion monitoring (SIM) or full scan mode.
Workflow for GC-MS Analysis:
Caption: General workflow for sample analysis using GC-MS.
Method Performance Comparison
The following table summarizes the performance characteristics of HPLC and GC-MS for the analysis of related aniline compounds, providing an indication of what can be expected for this compound.
| Parameter | HPLC-UV/MS | GC-MS |
| Selectivity | Good to Excellent (MS) | Excellent |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range[8][12] | µg/L to ng/L range[9][11] |
| Sample Preparation | Often requires extraction and cleanup | Typically requires extraction and derivatization for polar analytes |
| Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Moderate to High | High |
| Key Advantages | Suitable for a wide range of polarities, direct injection of aqueous samples possible.[9] | High resolving power, definitive identification through mass spectra.[13] |
| Key Limitations | Lower resolution for complex mixtures compared to GC. | Not suitable for non-volatile or thermally labile compounds. |
Conclusion and Recommendations
For the quantitative analysis of this compound, researchers currently face a lack of commercially available certified reference materials. The recommended approach is as follows:
-
Inquire about Custom Synthesis: Contact suppliers of reference materials to explore the feasibility and cost of a custom synthesis for a certified standard of this compound.
-
Utilize a Surrogate Standard: In the interim, an analytical standard of 2,6-dimethylaniline can be used for method development and as a surrogate for semi-quantitative analysis. It is crucial to validate the method thoroughly, including an assessment of the relative response factor if an exact standard is not available.
-
Method Selection:
-
For high sensitivity and specificity, especially in complex matrices, GC-MS is the preferred method.
-
For routine analysis and higher throughput, RP-HPLC with UV or MS detection is a robust and reliable option.
-
Researchers should carefully consider their specific analytical needs, including matrix effects, required detection limits, and available resources, when selecting an analytical standard and methodology. The experimental protocols provided in this guide offer a starting point for method development, which should be optimized and validated for the specific application.
References
- 1. This compound | 56961-05-8 | Benchchem [benchchem.com]
- 2. accustandard.com [accustandard.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 2,6-Dimethylaniline Analytical Standard - Affordable Price, High Purity Supplier in Mumbai [nacchemical.com]
- 5. Dichloroaniline, 2,6- – CRM LABSTANDARD [crmlabstandard.com]
- 6. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
A Comparative Analysis of 2,6-Dichloro-N,N-dimethylaniline and Other Bulky Aniline Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bulky Aniline Ligands in Catalysis
In the realm of synthetic organic chemistry, particularly in the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. Bulky aniline-based ligands have emerged as a significant class of ancillary ligands, offering stability to the catalytic species and modulating its reactivity. This guide provides a comparative study of 2,6-Dichloro-N,N-dimethylaniline and other bulky aniline ligands, presenting their performance in key cross-coupling reactions with supporting experimental data.
The steric and electronic properties of aniline ligands play a crucial role in the efficiency of palladium-catalyzed reactions. Increased steric bulk around the metal center can facilitate the reductive elimination step, a key process in the catalytic cycle, while electronic effects can influence the oxidative addition and transmetalation steps. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting a ligand for their specific synthetic challenges.
Performance in Suzuki-Miyaura Cross-Coupling of Amides
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of various aniline-ligated N-heterocyclic carbene (NHC) palladium(II) precatalysts in the cross-coupling of an amide with an arylboronic acid. The data is extracted from a study by Szostak and coworkers, which systematically investigated the impact of aniline substituents on catalytic activity.[1] While this compound was not included in this specific study, its anticipated performance can be inferred from the trends observed with other electron-withdrawing and sterically hindered ligands.
| Aniline Ligand | Substituents | Catalyst Loading (mol%) | Yield (%)[1] |
| Aniline | Unsubstituted | 0.25 | 85 |
| 4-Methoxyaniline | Electron-donating | 0.25 | 75 |
| 4-(Trifluoromethyl)aniline | Electron-withdrawing | 0.25 | 92 |
| 2,6-Dimethylaniline | Bulky, Electron-donating | 0.25 | 65 |
| 2,6-Diisopropylaniline | Very Bulky, Electron-donating | 0.25 | 58 |
| This compound | Bulky, Electron-withdrawing | - | Data not available in the comparative study |
Observations:
-
Electronic Effects: Electron-withdrawing substituents on the aniline ligand, such as the trifluoromethyl group, lead to higher catalytic activity. This is attributed to the formation of a more electrophilic palladium center, which can facilitate the transmetalation step.
-
Steric Hindrance: Increasing the steric bulk at the ortho positions of the aniline ligand, as seen with 2,6-dimethylaniline and 2,6-diisopropylaniline, results in a decrease in reaction yield under these specific conditions. This suggests that excessive steric hindrance may impede substrate coordination or other key steps in the catalytic cycle for this particular transformation.
-
This compound: Based on the observed trends, the two chlorine atoms in this compound would exert a strong electron-withdrawing effect, potentially enhancing catalytic activity. However, the steric bulk of the two chlorine atoms, combined with the N,N-dimethyl groups, would also be significant. The interplay of these two factors would determine its overall performance. Further experimental data is required for a direct comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Procedure for the Suzuki-Miyaura Cross-Coupling of Amides[1]
To a solution of the amide (1.0 equiv) and the arylboronic acid (2.0 equiv) in THF (0.25 M) was added the palladium precatalyst (0.25 mol%), K₂CO₃ (3.0 equiv), and H₂O (5.0 equiv). The reaction mixture was stirred at 23 °C for 16 hours. The reaction was then quenched with water and extracted with an organic solvent. The combined organic layers were dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The product was purified by column chromatography.
Catalytic Cycles and Workflows
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, highlighting the role of the ancillary aniline ligand.
In both cycles, "L" represents the ancillary ligand system, which includes the bulky aniline. The aniline ligand's role is to stabilize the palladium center and influence the rates of the individual steps in the cycle through its steric and electronic properties.
Conclusion
The selection of a bulky aniline ligand for palladium-catalyzed cross-coupling reactions requires a careful consideration of both steric and electronic factors. While electron-withdrawing groups on the aniline can enhance catalytic activity, excessive steric bulk may be detrimental, depending on the specific substrates and reaction conditions. The data presented here, primarily from a systematic study of various aniline-ligated palladium precatalysts, provides a valuable starting point for ligand selection.
For this compound, while direct comparative data within a single study is currently lacking, its combination of strong electron-withdrawing character and significant steric bulk makes it a compelling candidate for further investigation. Researchers are encouraged to screen this ligand in their systems, as it may offer unique reactivity and selectivity profiles. The provided experimental protocols can serve as a foundation for such investigations, allowing for a direct comparison with the established performance of other bulky aniline ligands. Future studies that include this compound in a direct comparative analysis will be crucial for a more complete understanding of its potential in catalysis.
References
Validierung einer neuen Syntheseroute für 2,6-Dichlor-N,N-dimethylanilin: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung präsentiert dieser Leitfaden eine objektive Bewertung einer neuen Syntheseroute für 2,6-Dichlor-N,N-dimethylanilin und vergleicht deren Leistung mit einer traditionellen Alternative. Die bereitgestellten experimentellen Daten sollen bei der fundierten Entscheidungsfindung für die effiziente und sichere Herstellung dieser wichtigen chemischen Verbindung unterstützen.
2,6-Dichlor-N,N-dimethylanilin ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung von Pharmazeutika und Agrochemikalien. Die Validierung neuer Synthesewege, die Verbesserungen in Bezug auf Ausbeute, Reinheit, Sicherheit und Kosteneffizienz bieten, ist daher von großer Bedeutung für die chemische Industrie.
Überblick der synthetischen Ansätze
Dieser Leitfaden vergleicht zwei Hauptrouten zur Synthese von 2,6-Dichlor-N,N-dimethylanilin, die beide von dem leicht verfügbaren Ausgangsmaterial 2,6-Dichloranilin ausgehen. Die Herstellung von 2,6-Dichloranilin selbst erfolgt in der Regel durch die Hydrierung von 2,6-Dichlornitrobenzol, ein etablierter und effizienter Prozess.
Traditionelle Route: Direkte Alkylierung
Die herkömmliche Methode zur Einführung der beiden Methylgruppen an das Stickstoffatom des Anilins ist die direkte Alkylierung mit starken Alkylierungsmitteln wie Methyliodid oder Dimethylsulfat. Obwohl diese Methode effektiv ist, wirft sie Bedenken hinsichtlich der Toxizität und der Handhabung der Reagenzien auf.
Neue Route: Eschweiler-Clarke-Reaktion
Eine vielversprechende Alternative ist die Eschweiler-Clarke-Reaktion. Diese Methode nutzt Formaldehyd als Kohlenstoffquelle für die Methylgruppen und Ameisensäure als Reduktionsmittel. Sie ist als mildere und sicherere Methode zur N-Methylierung von Aminen bekannt und vermeidet die Bildung von quartären Ammoniumsalzen als Nebenprodukte.[1][2]
Vergleich der Syntheseleistungen
Die folgende Tabelle fasst die quantitativen Daten für beide Syntheserouten zusammen und ermöglicht einen direkten Vergleich ihrer Effizienz.
| Parameter | Traditionelle Route (Direkte Alkylierung) | Neue Route (Eschweiler-Clarke-Reaktion) |
| Ausgangsmaterial | 2,6-Dichloranilin | 2,6-Dichloranilin |
| Reagenzien | Methyliodid, Kaliumcarbonat | Formaldehyd, Ameisensäure |
| Lösungsmittel | Acetonitril | - (Überschüssige Ameisensäure) |
| Reaktionstemperatur | Rückfluss (ca. 82 °C) | 80 - 100 °C |
| Reaktionszeit | 12 Stunden | 18 Stunden |
| Ausbeute | ~ 40% (für sterisch gehinderte Aniline) | Bis zu 98% (für sekundäre Amine) |
| Reinheit | Variabel, erfordert oft Aufreinigung | Hoch, oft keine Säulenchromatographie erforderlich |
| Sicherheitsaspekte | Verwendung von toxischem und flüchtigem Methyliodid | Verwendung von weniger gefährlichen Reagenzien |
Anmerkung: Die angegebene Ausbeute für die traditionelle Route ist eine Schätzung für sterisch gehinderte Aniline, da spezifische Daten für 2,6-Dichloranilin nicht verfügbar waren. Die Ausbeute der Eschweiler-Clarke-Reaktion basiert auf allgemeinen Protokollen und kann für dieses spezielle Substrat variieren.
Experimentelle Protokolle
Synthese des Zwischenprodukts: 2,6-Dichloranilin
Die Herstellung des Ausgangsmaterials 2,6-Dichloranilin erfolgt durch die katalytische Hydrierung von 2,6-Dichlornitrobenzol. Typischerweise wird hierfür ein Palladium-auf-Kohle-Katalysator (Pd/C) in einem geeigneten Lösungsmittel wie Ethanol oder Essigsäure unter Wasserstoffatmosphäre verwendet. Diese Reaktion verläuft in der Regel mit hohen Ausbeuten und Reinheiten.
Route 1: N,N-Dimethylierung von 2,6-Dichloranilin mittels direkter Alkylierung (Traditionelle Methode)
-
In einem Rundkolben werden 2,6-Dichloranilin (1 Äquiv.) und Kaliumcarbonat (2,5 Äquiv.) in Acetonitril suspendiert.
-
Methyliodid (2,2 Äquiv.) wird zu der Suspension gegeben.
-
Die Reaktionsmischung wird für 12 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen wird das Reaktionsgemisch filtriert, um anorganische Salze zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie aufgereinigt, um das reine 2,6-Dichlor-N,N-dimethylanilin zu erhalten.
Route 2: N,N-Dimethylierung von 2,6-Dichloranilin mittels Eschweiler-Clarke-Reaktion (Neue Methode)
-
In einem Rundkolben werden 2,6-Dichloranilin (1 Äquiv.), Formaldehyd (37%ige wässrige Lösung, 2,2 Äquiv.) und Ameisensäure (3 Äquiv.) gemischt.
-
Die Reaktionsmischung wird für 18 Stunden auf 80-100 °C erhitzt.
-
Nach dem Abkühlen wird die Mischung mit Wasser und Salzsäure (1 M) versetzt und mit einem organischen Lösungsmittel (z.B. Dichlormethan) extrahiert, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Die wässrige Phase wird mit einer Base (z.B. Natriumhydroxid) auf einen pH-Wert von 11 eingestellt.
-
Die basische wässrige Phase wird mehrmals mit Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet und im Vakuum eingeengt, um das reine 2,6-Dichlor-N,N-dimethylanilin zu erhalten.
Visualisierung der Synthesewege
Die folgenden Diagramme veranschaulichen die logischen Abläufe der beiden verglichenen Syntheserouten.
References
Benchmarking the performance of 2,6-Dichloro-N,N-dimethylaniline against other catalysts
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. The choice of catalyst is paramount to the success of this transformation, influencing reaction rates, yields, and substrate scope. While a vast array of catalysts has been developed, a direct comparison of their performance under standardized conditions is often lacking in the literature. This guide provides a comparative benchmark of several widely used palladium catalysts for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, a common model reaction.
Performance Benchmark of Palladium Catalysts
The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid. The selected catalysts represent different classes of ligands: a traditional phosphine-based catalyst (Palladium(II) acetate with Triphenylphosphine), a ferrocenylphosphine-based catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and an N-heterocyclic carbene (NHC)-based catalyst.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 1 | K₂CO₃ | DMF | 100 | 12 | 85 | [1] |
| [Pd(dppf)Cl₂] | 2 | K₂CO₃ | DME | 80 | 2 | 95 | [2] |
| [(IPr)Pd(allyl)Cl] | 0.5 | K₃PO₄ | Toluene | 100 | 4 | 98 | [3][4] |
Note: Yields are for the isolated product, 4-acetylbiphenyl.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling reaction using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is provided below as a representative procedure.
Materials:
-
4-Bromoacetophenone (1.0 mmol, 199.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02 mmol, 14.6 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, phenylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,2-dimethoxyethane and water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 4-acetylbiphenyl.
Visualizing the Catalytic Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in this guide.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
Cross-Validation of Analytical Methods for 2,6-Dichloro-N,N-dimethylaniline: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies applicable to the quantification of 2,6-Dichloro-N,N-dimethylaniline. Due to a scarcity of publicly available data directly pertaining to this compound, this document presents a cross-validation framework using data from the closely related and structurally similar compound, 2,6-dimethylaniline. The presented methodologies and data serve as a robust starting point for developing and validating analytical methods for the target compound.
This guide outlines a comparison of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to furnish a comprehensive resource detailing experimental protocols and performance characteristics to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the nature of the analysis (e.g., routine quality control versus trace-level impurity profiling). The following table summarizes the performance characteristics of different analytical techniques based on validated methods for 2,6-dimethylaniline, which can be extrapolated as a baseline for this compound.
| Parameter | HPLC with Amperometric Detection | RP-UPLC-UV | GC-MS |
| Linearity Range | 1.25–80 μg/mL | 0.05 - 0.30 µg/mL | 0.1-5 µg/g |
| Limit of Detection (LOD) | 0.8 ng/mL[1][2] | 0.007 µg/mL[3][4] | 0.025 µg/g[5] |
| Limit of Quantification (LOQ) | 1.5 ng/mL[1][2] | 0.02 µg/mL[3][4] | Not Reported |
| Accuracy (% Recovery) | Good (Statistical evaluation)[1][2] | 98.6–101.5% | Not Reported |
| Precision (%RSD) | < 0.95%[2] | Not Reported | Not Reported |
| Primary Application | Impurity determination in pharmaceuticals[1] | Separation of isomers and related compounds[3][4] | Analysis of metabolites in biological matrices[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the experimental protocols for the compared techniques, derived from published methods for 2,6-dimethylaniline.
High-Performance Liquid Chromatography (HPLC) with Amperometric Detection
This method is highly sensitive for the determination of trace-level impurities in pharmaceutical preparations.[1]
-
Instrumentation: HPLC system equipped with an amperometric detector with a glassy carbon electrode.
-
Column: Reversed-phase C18 Hypersil BDS column.
-
Mobile Phase: A mixture of Britton-Robinson buffer (pH 7), methanol, and acetonitrile (40:45:15 v/v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: Amperometric detection at a potential of +0.85 V.[1]
-
Internal Standard: Benzophenone.[2]
Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) with UV Detection
This UPLC method is suitable for the rapid separation and quantification of 2,6-dimethylaniline from its isomers and related compounds.[3][4]
-
Instrumentation: UPLC system with a UV detector.
-
Column: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm).[3][4]
-
Mobile Phase: Isocratic elution with a mixture of sodium phosphate buffer (10 mM, pH 3.5) and acetonitrile (86:14, v/v).[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is designed for the determination of 2,6-dimethylaniline as a metabolite in biological matrices like urine.[5] A comparison of GC/MS and GC/MS-MS has shown that both methods can yield results with less than 10% deviation from each other.[6][7][8]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Extraction: Methylene chloride extraction.[5]
-
Ionization: Electron impact ionization (EI).[5]
-
Detection Mode: Selected-ion monitoring (SIM).[5]
-
Linearity: The method is linear over the range of 0.1-5 micrograms of 2,6-dimethylaniline/g of urine.[5]
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway for Method Selection
The choice of an analytical method is often guided by a decision-making process based on the analytical requirements.
Caption: Decision pathway for analytical method selection.
References
- 1. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. X-MOL [m.x-mol.net]
- 5. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Unraveling the Electronic and Steric Landscape of 2,6-Dichloro-N,N-dimethylaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of electronic and steric effects is paramount in molecular design and synthesis. This guide provides a comprehensive comparison of 2,6-Dichloro-N,N-dimethylaniline, a versatile building block, with relevant analogues, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound imparts a distinct combination of electronic and steric properties that govern its reactivity and potential applications. The two chlorine atoms in the ortho positions exert a strong electron-withdrawing inductive effect and significant steric hindrance, while the N,N-dimethylamino group acts as an electron-donating group through resonance, albeit with steric constraints. This intricate balance dictates the molecule's basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.
Comparative Analysis of Physicochemical Properties
To quantitatively assess the electronic and steric nature of this compound, a comparison with analogous aniline derivatives is essential. The following table summarizes key parameters that illuminate these effects.
| Compound | pKa | Hammett Constant (σ) of Substituents | Comments |
| Aniline | 4.63 | - | Reference compound. |
| N,N-Dimethylaniline | 5.07 | N(CH₃)₂: σₚ = -0.83[1] | The electron-donating dimethylamino group increases basicity compared to aniline. |
| 2,6-Dichloroaniline | -0.43 | Cl: σₘ = 0.37[1] | The two electron-withdrawing chlorine atoms significantly reduce basicity. |
| This compound | Not Experimentally Found | Not Directly Available | The combination of ortho-dichloro and N,N-dimethyl substitution is expected to result in a complex interplay of opposing electronic effects and significant steric hindrance. The steric bulk of the ortho-chlorine atoms forces the dimethylamino group out of the plane of the benzene ring, inhibiting resonance and thus decreasing the electron-donating ability of the nitrogen. This "steric inhibition of resonance" is a dominant factor in determining the molecule's overall properties. |
| 2,6-Dimethyl-N,N-dimethylaniline | - | - | In this analogue, the electron-donating methyl groups, combined with the steric effect on the dimethylamino group, lead to an increase in basicity compared to N,N-dimethylaniline.[2][3] |
Note: An experimentally determined pKa for this compound and a specific Hammett constant for the 2,6-dichloro substitution pattern on an N,N-dimethylaniline core were not found in the reviewed literature. The provided Hammett constants are for individual substituents and may not be simply additive in a sterically hindered system.
Experimental Protocols
Precise experimental determination of the physicochemical parameters is crucial for a thorough comparison. Below are detailed methodologies for key experiments.
Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Procedure Outline:
-
Dissolution: Dissolve 2,6-dichloroaniline in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a base, such as potassium carbonate or sodium hydride, to deprotonate the aniline nitrogen.
-
Addition of Methylating Agent: Slowly add at least two equivalents of a methylating agent, like dimethyl sulfate or methyl iodide, to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of weak bases like substituted anilines.[9][10][11][12]
Experimental Workflow for pKa Determination:
Caption: Workflow for determining pKa via potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. Due to its hydrophobicity, a co-solvent system like water-ethanol or water-dioxane might be necessary. Also, prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration: Place a known volume of the aniline solution in a beaker and immerse the pH electrode. Add the standardized acid solution in small, precise increments from a burette.
-
Data Recording: After each addition, stir the solution and record the stable pH reading and the volume of titrant added.
-
Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.
Determination of pKa by UV-Vis Spectrophotometry
For compounds with a chromophore, UV-Vis spectrophotometry offers an alternative method for pKa determination, particularly useful for sparingly soluble substances.[13][14][15][16][17]
Experimental Workflow for UV-Vis pKa Determination:
Caption: Workflow for determining pKa using UV-Vis spectrophotometry.
Detailed Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH.
-
Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the aniline differ significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Visualization of Electronic and Steric Effects
The interplay of electronic and steric effects in this compound can be visualized through a logical relationship diagram.
Caption: Interplay of electronic and steric effects in this compound.
This guide provides a framework for the comparative analysis of this compound. While direct experimental data for the title compound is limited in the public domain, the provided protocols and comparative context offer a robust starting point for researchers to generate and interpret the necessary data for their specific applications. The unique electronic and steric profile of this molecule continues to make it a subject of interest in synthetic and medicinal chemistry.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 8. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. ijper.org [ijper.org]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Cost-Effectiveness of 2,6-Dichloro-N,N-dimethylaniline in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability and overall success of a product's development. This guide provides a comprehensive comparative analysis of the cost-effectiveness of 2,6-Dichloro-N,N-dimethylaniline, a key intermediate in the production of various high-value chemicals, including pharmaceuticals and dyes. By examining its synthesis, cost structure, and key applications against a viable alternative, this document aims to equip researchers and drug development professionals with the data necessary to make informed decisions in their procurement and manufacturing processes.
Executive Summary
This compound is a versatile chemical intermediate prized for its role in the synthesis of active pharmaceutical ingredients (APIs) and specialized dyes. Its cost-effectiveness, however, is not solely determined by its market price but is intricately linked to the efficiency of its synthesis and its performance in downstream applications. This guide presents a detailed analysis of the synthesis of this compound from 2,6-dichloroaniline and compares its raw material costs with a common alternative, 2,6-dimethylaniline. The analysis reveals that while the synthesis of this compound involves higher initial raw material costs, its unique structural contributions to the final products, such as enhanced biological activity in pharmaceuticals, can justify the investment.
Cost-Effectiveness Analysis
The economic feasibility of utilizing this compound is a multi-faceted issue. A primary route to its synthesis is the N,N-dimethylation of 2,6-dichloroaniline. To provide a clear cost comparison, the following tables outline the approximate costs of the necessary precursors and a common alternative.
Table 1: Cost Analysis of Precursors for this compound Synthesis
| Precursor | Function | Purity | Price (per kg) |
| 2,6-Dichloroaniline | Starting Material | >98% | ~$100 - $150 |
| Dimethyl Sulfate | Methylating Agent | >99% | ~$2 - $3 |
| Methyl Iodide | Methylating Agent | >99% | ~$100 - $150 |
Table 2: Cost of a Common Alternative
| Alternative | Purity | Price (per kg) |
| 2,6-Dimethylaniline | >98% | ~$10 - $20 |
Note: Prices are estimates based on publicly available data and are subject to change based on supplier, quantity, and market fluctuations.
A documented synthesis route for this compound involves the N,N-dimethylation of 2,6-dichloroaniline using either dimethyl sulfate or methyl iodide, with a reported yield of 25% after purification[1]. The significant cost difference between the precursors, particularly the high cost of methyl iodide, makes dimethyl sulfate a more economically viable methylating agent for large-scale production.
The stark contrast in the price per kilogram between 2,6-dichloroaniline and 2,6-dimethylaniline highlights the importance of performance in the final application. The higher cost of the chlorinated precursor must be offset by superior performance, such as increased yield, purity, or efficacy of the final product.
Performance in Key Applications
This compound serves as a crucial building block in several industries, most notably in pharmaceuticals and dye manufacturing.
Pharmaceutical Synthesis
A prominent application of a derivative of 2,6-dichloroaniline is in the synthesis of the antihypertensive drug Clonidine . The 2,6-dichloroaniline moiety is integral to the pharmacological activity of clonidine, which acts as an α2-adrenergic agonist.
Dye Synthesis
In the dye industry, aniline derivatives are fundamental precursors for azo dyes. The substituents on the aniline ring have a profound effect on the color, lightfastness, and binding properties of the resulting dye. While a direct quantitative comparison of dyes synthesized from this compound versus 2,6-dimethylaniline is not extensively documented in publicly available literature, the principles of dye chemistry suggest that the chloro- and dimethylamino- groups would significantly influence the electronic properties of the resulting dye molecule, thereby affecting its color and stability.
Experimental Protocols
To provide a practical context for the cost and performance analysis, this section outlines the experimental procedures for the synthesis of this compound and its subsequent use in a representative application.
Synthesis of this compound
Reaction: N,N-dimethylation of 2,6-dichloroaniline.
Reagents:
-
2,6-Dichloroaniline
-
Dimethyl Sulfate or Methyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Suitable solvent (e.g., Acetone or Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroaniline in the chosen solvent.
-
Add potassium carbonate to the mixture. The base is crucial to neutralize the acid formed during the reaction.
-
Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product is then purified by distillation or crystallization to yield this compound. A reported yield for this reaction is approximately 25%[1].
Purification: The crude product can be purified by vacuum distillation. Alternatively, crystallization from a suitable solvent system can be employed to obtain a product of high purity.
Representative Application: Synthesis of an Azo Dye (Conceptual)
Reaction: Diazotization of an aromatic amine and coupling with this compound.
Reagents:
-
An aromatic amine (e.g., p-nitroaniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (NaOH)
Procedure:
-
Diazotization: Dissolve the aromatic amine in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the mixture for 15-20 minutes to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve this compound in a suitable solvent and cool it in an ice bath. Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring. Maintain the temperature below 5°C.
-
Make the reaction mixture alkaline by the slow addition of a cold sodium hydroxide solution to facilitate the coupling reaction.
-
The azo dye will precipitate out of the solution. Stir the mixture for another 30 minutes.
-
Filter the precipitated dye, wash it with cold water, and dry it to obtain the final product.
Signaling Pathways and Experimental Workflows
To visualize the role of this compound as a precursor in drug development, the following diagrams illustrate the signaling pathways of two key drugs synthesized from its derivatives, as well as a typical experimental workflow for its synthesis.
References
A Comparative Spectroscopic Analysis of 2,6-Dichloro-N,N-dimethylaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,6-Dichloro-N,N-dimethylaniline and its isomers: 2,3-Dichloro-N,N-dimethylaniline, 2,4-Dichloro-N,N-dimethylaniline, 2,5-Dichloro-N,N-dimethylaniline, 3,4-Dichloro-N,N-dimethylaniline, and 3,5-Dichloro-N,N-dimethylaniline. The analysis is based on a comprehensive review of available experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The positional isomerism of the chlorine atoms on the aniline ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in complex research and development settings, particularly in fields like medicinal chemistry and materials science where precise structural elucidation is paramount.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Protons | N(CH₃)₂ Protons | Solvent |
| This compound | Data not available | Data not available | - |
| 2,3-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 2,4-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 2,5-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 3,4-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 3,5-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Carbons | N(CH₃)₂ Carbon | Solvent |
| This compound | Data not available | Data not available | - |
| 2,3-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 2,4-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 2,5-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 3,4-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
| 3,5-Dichloro-N,N-dimethylaniline | Data not available | Data not available | - |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands, cm⁻¹)
| Compound | C-N Stretch | C-Cl Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2,3-Dichloro-N,N-dimethylaniline | Data not available | Data not available | Data not available | Data not available |
| 2,4-Dichloro-N,N-dimethylaniline | Data not available | Data not available | Data not available | Data not available |
| 2,5-Dichloro-N,N-dimethylaniline | Data not available | Data not available | Data not available | Data not available |
| 3,4-Dichloro-N,N-dimethylaniline | Data not available | Data not available | Data not available | Data not available |
| 3,5-Dichloro-N,N-dimethylaniline | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 189/191/193 | Data not available |
| 2,3-Dichloro-N,N-dimethylaniline | 189/191/193 | Data not available |
| 2,4-Dichloro-N,N-dimethylaniline | 189/191/193 | Data not available |
| 2,5-Dichloro-N,N-dimethylaniline | 189/191/193 | Data not available |
| 3,4-Dichloro-N,N-dimethylaniline | 189/191/193 | Data not available |
| 3,5-Dichloro-N,N-dimethylaniline | 189/191/193 | Data not available |
Table 5: UV-Vis Spectroscopy Data (λmax, nm)
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| 2,3-Dichloro-N,N-dimethylaniline | Data not available | - |
| 2,4-Dichloro-N,N-dimethylaniline | Data not available | - |
| 2,5-Dichloro-N,N-dimethylaniline | Data not available | - |
| 3,4-Dichloro-N,N-dimethylaniline | Data not available | - |
| 3,5-Dichloro-N,N-dimethylaniline | Data not available | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of aromatic amines.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be inert to the sample. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-N stretching, C-Cl stretching, aromatic C=C stretching, and C-H bending and stretching vibrations. Aromatic compounds show absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring.[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the target anilines, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a widely used technique for this class of compounds, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molar mass of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, with peaks at M, M+2, M+4, etc.[2] Analyze the fragmentation pattern to deduce the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm for aromatic compounds). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule. The position of λmax can be influenced by the substitution pattern on the aromatic ring. Aromatic amines typically give peaks in the range of 200-700 nm.[3]
Visualizing the Analysis
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to comparing the isomers.
Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
Caption: Logical framework for the comparative spectroscopic analysis of isomers.
Conclusion
This guide has outlined the framework for a comprehensive spectroscopic comparison of this compound and its isomers. While a complete set of experimental data is not currently available in public repositories for all isomers, the provided protocols and the logical framework for comparison serve as a valuable resource for researchers. The subtle differences in the positions of the chlorine atoms are expected to manifest as distinct patterns in their respective spectra, allowing for their differentiation. Further experimental work is encouraged to populate the missing data and provide a more complete comparative analysis.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-N,N-dimethylaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle 2,6-Dichloro-N,N-dimethylaniline with stringent safety protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
In case of potential inhalation, a NIOSH-approved respirator is necessary.
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Waste Identification and Classification
This compound and any materials contaminated with it are classified as hazardous waste. While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, it falls under the classification of chlorinated aromatic amines. Due to its chemical properties and similarity to other listed hazardous wastes, it should be managed as such. Wastes containing chlorinated organic substances at a concentration of more than 1% are subject to specific treatment requirements[1].
Table 1: Waste Classification and Characterization
| Parameter | Description |
| Common Name | This compound |
| Chemical Formula | C₈H₉Cl₂N |
| CAS Number | 56961-05-8 |
| Appearance | Varies; refer to specific product information |
| Primary Hazards | Toxic, potential carcinogen, environmental hazard |
| RCRA Waste Code | Not specifically listed; manage as a hazardous waste. Potential codes for similar wastes include those for chlorinated phenols (K043) and dichlorobenzenes (U072). Consult with your institution's environmental health and safety (EHS) office for the appropriate facility-specific waste code. |
Spill Management Protocol
In the event of a spill, the following step-by-step procedure must be followed:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Place all contaminated materials, including absorbent and used PPE, into a clearly labeled, sealed, and chemical-resistant container for hazardous waste.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., soap and water, followed by a solvent rinse such as acetone or ethanol, if appropriate for the surface), collecting all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office immediately.
Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste disposal facility.
On-site Waste Accumulation and Storage
-
Waste Containers: Use only compatible, properly sealed, and clearly labeled containers for waste accumulation. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Off-site Disposal by a Licensed Contractor
All disposal of this compound must be conducted through a licensed and reputable hazardous waste disposal contractor. The contractor will be responsible for the transportation and final disposal of the waste in compliance with all federal, state, and local regulations.
Key Disposal Parameter:
-
Incineration Temperature: For hazardous waste containing more than 1% of halogenated organic substances, the required incineration temperature is at least 1100°C[1]. This high temperature is necessary to ensure the complete destruction of the compound and to prevent the formation of highly toxic byproducts such as dioxins and furans[2][3].
Laboratory-Scale Pre-treatment (for consideration and research purposes only)
While direct disposal via incineration is the standard, advanced oxidation processes (AOPs) and reductive dechlorination have been investigated for the degradation of similar chlorinated aromatic compounds[4][5][6][7]. These methods are complex and require specialized equipment and expertise. They are not recommended as a standard disposal procedure but are presented here for informational purposes in a research context. Any laboratory-scale treatment must be approved by the institution's EHS office and must include a plan for the analysis and proper disposal of all treatment byproducts.
Experimental Protocol Example: Photocatalytic Oxidation (Conceptual)
This is a conceptual outline and not a validated protocol for this specific compound.
-
Objective: To degrade this compound in an aqueous solution using a UV/TiO₂/H₂O₂ system[4].
-
Materials: this compound, deionized water, titanium dioxide (TiO₂) photocatalyst, hydrogen peroxide (H₂O₂), pH meter, photoreactor with a UV lamp, magnetic stirrer, and analytical instrumentation (e.g., HPLC or GC-MS) for monitoring degradation.
-
Procedure: a. Prepare a dilute aqueous solution of this compound of known concentration. b. Adjust the pH of the solution to an optimal level (e.g., pH 4, as used for 4-chloroaniline)[4]. c. Add a specific concentration of TiO₂ catalyst to the solution. d. Place the solution in the photoreactor and initiate stirring. e. Add a specific concentration of H₂O₂. f. Turn on the UV lamp to initiate the photocatalytic reaction. g. Withdraw aliquots at regular intervals to monitor the degradation of the parent compound and the formation of intermediates using an appropriate analytical method. h. All resulting solutions and materials must be collected and disposed of as hazardous waste.
Logical Flow for Disposal Decision Making
Figure 1. Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety professionals for specific guidance.
References
- 1. zerowasteeurope.eu [zerowasteeurope.eu]
- 2. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Personal protective equipment for handling 2,6-Dichloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dichloro-N,N-dimethylaniline, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following recommendations are based on general safety guidelines for aromatic amines and related compounds.
Due to the absence of specific breakthrough time data for this compound, glove selection should be based on data for structurally similar chemicals, such as aniline and N,N-dimethylaniline. It is crucial to note that nitrile gloves are generally not recommended for prolonged contact with aniline.[1] For incidental splash exposure, gloves should be removed and replaced immediately.
| Glove Material | Breakthrough Time Rating (Aniline) | Breakthrough Time Rating (N,N-Dimethylaniline) | Recommendations |
| Butyl Rubber | Very Good | Not Rated | Recommended for good chemical resistance. |
| Neoprene | Good (30 mins)[2] | Fair | Suitable for short-duration tasks. |
| Nitrile | Poor (18 mins)[2] | Poor | Not recommended for direct or prolonged contact.[1] |
| Viton | Very Good | Not Rated | A strong candidate for extended handling. |
| Polyvinyl Alcohol (PVA) | Very Good | Not Rated | Offers excellent protection but is water-soluble. |
Note: The provided breakthrough times are for aniline and should be used as a conservative estimate. It is imperative to consult the glove manufacturer's specific chemical resistance data.
A comprehensive respiratory protection program that includes training, fit testing, and medical evaluation is essential.[3][4] The selection of a respirator depends on the concentration of airborne contaminants.
| Exposure Level | Respirator Type | Filter/Cartridge |
| Low Vapor Concentration | Air-Purifying Respirator (APR), half or full facepiece | Organic Vapor (OV) cartridge, possibly with a P100 particulate filter if aerosols are generated. |
| High or Unknown Vapor Concentration | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Not applicable |
Respirator Selection Workflow
Caption: PPE Selection Workflow for Handling this compound.
-
Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.
-
A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
A chemically resistant lab coat or apron should be worn to protect against skin contact.
-
Closed-toe shoes are required in all laboratory settings.
Operational and Disposal Plans
A clear and concise plan for handling and disposal is crucial to minimize risk and environmental impact.
-
Preparation :
-
Personal Protective Equipment :
-
Don all required PPE as outlined in the section above.
-
-
Dispensing and Use :
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
Avoid generating aerosols or dust.
-
-
Decontamination :
-
Thoroughly wash hands with soap and water after handling.
-
Decontaminate all work surfaces and equipment after use.
-
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all liquid and solid waste containing the chemical in separate, clearly labeled, and compatible waste containers.
-
-
Container Management :
-
Use containers made of a material compatible with halogenated aromatic amines.
-
Keep waste containers tightly sealed and stored in a designated, well-ventilated secondary containment area.
-
-
Labeling :
-
Clearly label waste containers with "Hazardous Waste," the full chemical name, and any other required information by your institution's environmental health and safety (EHS) department.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.
-
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


